2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride
Description
Properties
IUPAC Name |
2-bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNO2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMLMXDGTIYZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421601-62-8 | |
| Record name | 2-bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical structure of 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride
An In-depth Technical Guide to 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride, a key heterocyclic building block for research, drug discovery, and development professionals. The document delineates a robust two-step synthetic pathway, starting from the commercially available 2-bromo-4-methylthiazole. It offers detailed, field-proven experimental protocols for the critical chlorosulfonation step, subsequent purification, and thorough structural characterization using modern spectroscopic techniques. The guide further explores the compound's chemical reactivity, focusing on its utility in synthesizing sulfonamides—a privileged scaffold in medicinal chemistry. Finally, essential data on stability, handling, and storage are provided to ensure the integrity and safe utilization of this versatile chemical intermediate.
Introduction
2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure incorporates three key features that make it a valuable synthetic intermediate:
-
A thiazole ring , a five-membered heteroaromatic system containing sulfur and nitrogen, which is a core component in numerous FDA-approved drugs due to its versatile biochemical and chemical reactivity.[1]
-
A sulfonyl chloride moiety (-SO₂Cl), a highly reactive electrophilic group that serves as an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives.[2] The sulfonamide group, in particular, is a cornerstone of medicinal chemistry, found in carbonic anhydrase inhibitors, diuretics, and antibacterial agents.[1]
-
Strategic bromination and methylation , which provide steric and electronic properties that can be exploited to fine-tune molecular interactions with biological targets and offer vectors for further synthetic diversification, such as cross-coupling reactions.[3]
This guide serves as a practical resource for scientists, offering a detailed examination of the synthesis, properties, and applications of this compound, grounded in established chemical principles and safety protocols.
Physicochemical and Structural Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its basic properties and structure.
Chemical Structure
The structural representation of 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride is depicted below.
Caption: Chemical structure of the title compound.
Core Properties
The following table summarizes the key physicochemical properties of the title compound.
| Property | Value | Source |
| Molecular Formula | C₄H₃BrClNO₂S₂ | PubChem[4] |
| Molecular Weight | 276.59 g/mol | Calculated |
| Monoisotopic Mass | 274.84772 Da | PubChem[4] |
| IUPAC Name | 2-bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride | PubChem[4] |
| InChIKey | JAMLMXDGTIYZMH-UHFFFAOYSA-N | PubChem[4] |
| Predicted XlogP | 2.7 | PubChem[4] |
| Appearance | Expected to be a solid or oil, sensitive to moisture. | Inferred from analogs[5][6] |
Synthesis and Purification
A reliable synthetic route is paramount for obtaining high-purity material for research and development. The synthesis of 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride is most effectively achieved via a two-step process starting from 2-bromo-4-methylthiazole.
Overall Synthetic Scheme
The logical pathway involves the direct chlorosulfonation of the electron-rich thiazole ring at the C5 position, which is activated by the adjacent sulfur atom and methyl group.
Caption: Two-step synthesis pathway overview.
Step 1: Preparation of 2-Bromo-4-methylthiazole (Precursor)
The starting material, 2-bromo-4-methylthiazole (CAS: 7238-61-1), is a commercially available yellow liquid.[7][8] If a custom synthesis is required, it can be prepared via established literature methods, such as the Sandmeyer reaction from 2-amino-4-methylthiazole or via bromination of 4-methylthiazole.[3] For the purposes of this guide, we will assume the use of a commercial source.
Step 2: Chlorosulfonation of 2-Bromo-4-methylthiazole
This electrophilic substitution reaction is the key transformation. The choice of chlorosulfonic acid as the reagent is based on its high reactivity, which is necessary to functionalize the thiazole ring. The causality behind the strict temperature control is to prevent thermal decomposition and unwanted side reactions, as sulfonyl chlorides can be unstable.[9]
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a scrubber containing a sodium hydroxide solution to neutralize the HCl gas byproduct), place chlorosulfonic acid (3.0 eq.) and cool the flask to 0 °C in an ice-water bath.
-
Substrate Addition: Add 2-bromo-4-methylthiazole (1.0 eq.) dropwise to the stirred chlorosulfonic acid via the dropping funnel over 30-45 minutes. The rate of addition must be controlled to maintain the internal temperature below 5-10 °C. This precaution is critical to minimize potential charring and decomposition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by carefully quenching a small aliquot of the reaction mixture.
-
Reaction Quench & Work-up: This is the most hazardous step and requires extreme caution. Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring in a well-ventilated fume hood. The sulfonyl chloride product is generally insoluble in the resulting acidic aqueous layer and will precipitate or separate as an oil.
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with cold brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. The solvent is then removed under reduced pressure (rotary evaporation) to yield the crude product. Further purification can be achieved by silica gel column chromatography if necessary.
Workflow for Chlorosulfonation
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for the chlorosulfonation reaction.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods is employed for unambiguous structural validation.
| Technique | Expected Observations |
| ¹H NMR | A singlet corresponding to the methyl (CH₃) protons, expected around δ 2.5-3.0 ppm. Due to the substitution pattern, there are no other protons on the thiazole ring. |
| ¹³C NMR | Signals for the methyl carbon, and three distinct quaternary carbons of the thiazole ring. Chemical shifts will be influenced by the bromine, nitrogen, and sulfonyl chloride substituents. |
| IR (Infrared) | Strong characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl chloride group, typically found in the regions of 1370-1390 cm⁻¹ and 1180-1195 cm⁻¹, respectively. |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms. |
Note: The expected NMR and IR data are based on analyses of structurally similar compounds, such as other thiazole sulfonyl chlorides.[10]
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride stems almost entirely from the high reactivity of the sulfonyl chloride functional group.
Reactivity Profile
The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating these substitution reactions.[2]
Caption: Reactivity of the sulfonyl chloride with common nucleophiles.
Application in Sulfonamide Synthesis
The reaction with primary or secondary amines to form sulfonamides is the most common and valuable application of this reagent in drug discovery.[2]
Exemplary Protocol: Synthesis of a Thiazole Sulfonamide
-
Setup: Dissolve 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride (1.0 eq.) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under a nitrogen atmosphere.
-
Amine Addition: Add a primary or secondary amine (1.1 eq.) to the solution, followed by a non-nucleophilic base such as triethylamine or pyridine (1.5 eq.). The base is essential to neutralize the HCl generated during the reaction.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. The resulting sulfonamide can be purified by recrystallization or column chromatography.
The thiazole sulfonamide scaffold produced through this reaction is prevalent in molecules designed as enzyme inhibitors, particularly for carbonic anhydrases.[1]
Stability, Storage, and Handling
Proper handling and storage are critical to maintain the chemical integrity of reactive reagents like sulfonyl chlorides.
-
Stability: The primary degradation pathway is hydrolysis.[11] The compound is highly sensitive to moisture and will readily react with atmospheric water to form the corresponding sulfonic acid, rendering it inactive for sulfonamide synthesis.[6] Heteroaromatic sulfonyl chlorides can also be thermally sensitive.[9]
-
Storage: To ensure long-term stability, the compound must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[11][12] Recommended storage is in a cool, dry, and dark place, ideally at 2-8 °C.[11]
-
Handling:
-
Personal Protective Equipment (PPE): Always handle in a fume hood wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][13]
-
Incompatibilities: Avoid contact with water, alcohols, amines, bases, and strong oxidizing agents.[6]
-
Hazards: The compound is expected to be corrosive and cause severe skin and eye burns.[6] Inhalation may cause respiratory irritation.[13] Contact with water will liberate toxic hydrogen chloride gas.[6]
-
Conclusion
2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride is a potent and versatile chemical intermediate with significant applications in modern drug discovery. Its value lies in the strategic combination of a biologically relevant thiazole core with a highly reactive sulfonyl chloride handle, enabling the straightforward synthesis of diverse sulfonamide libraries. Understanding its synthesis, reactivity, and stringent handling requirements, as detailed in this guide, allows researchers to effectively and safely leverage this building block in the development of novel therapeutic agents.
References
-
Sulfinyl halide - Wikipedia . (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides . (2023). ChemRxiv. Retrieved February 22, 2026, from [Link]
-
2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | Georganics . (n.d.). Georganics. Retrieved February 22, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2023). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity . PMC. Retrieved February 22, 2026, from [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate . (2026, January 22). ResearchGate. Retrieved February 22, 2026, from [Link]
-
2-bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride - PubChemLite . (n.d.). PubChemLite. Retrieved February 22, 2026, from [Link]
-
2-Amino-5-bromo-4-methyl-1,3-thiazole hydrochloride | C4H6BrClN2S - PubChem . (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride - PubChemLite . (n.d.). PubChemLite. Retrieved February 22, 2026, from [Link]
-
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - PubChem . (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF - ResearchGate . (2025, August 10). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - ACS Publications . (2025, March 27). ACS Publications. Retrieved February 22, 2026, from [Link]
-
2-bromo-4-methyl-1,3-thiazole-5-sulfonamide - PubChemLite . (n.d.). PubChemLite. Retrieved February 22, 2026, from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI . (2022, June 21). MDPI. Retrieved February 22, 2026, from [Link]
-
Overview of the Chemistry of 2-Thiazolines | Chemical Reviews - ACS Publications . (2009, January 20). ACS Publications. Retrieved February 22, 2026, from [Link]
-
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - Georganics . (n.d.). Georganics. Retrieved February 22, 2026, from [Link]
-
2-Bromo-4-chlorothiazole | 139670-03-4 - J&K Scientific LLC . (n.d.). J&K Scientific LLC. Retrieved February 22, 2026, from [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities . (n.d.). Retrieved February 22, 2026, from [Link]
-
2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328 - PubChem - NIH . (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
Chemical Name : 2-Chloro-4-methyl-thiazole-5-sulfonyl chloride - Pharmaffiliates . (n.d.). Pharmaffiliates. Retrieved February 22, 2026, from [Link]
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- 3. researchgate.net [researchgate.net]
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properties of thiazole-5-sulfonyl chlorides in medicinal chemistry
Title: The Thiazole-5-Sulfonyl Chloride Handbook: Synthesis, Stability, and Medicinal Utility Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
Thiazole-5-sulfonyl chlorides are high-value, high-risk intermediates in medicinal chemistry. While the resulting thiazole-5-sulfonamide motif is a privileged pharmacophore—found in potent carbonic anhydrase inhibitors, anticancer agents (e.g., tubulin polymerization inhibitors), and antivirals—the sulfonyl chloride precursor is notoriously unstable.
Unlike their benzene counterparts, thiazole-5-sulfonyl chlorides are prone to rapid hydrolysis and sulfur dioxide (
Chemical Profile & Reactivity
Electronic Structure & Bioisosterism
The thiazole ring is
-
Electrophilicity: The C5 position is the most nucleophilic site on the neutral thiazole ring, but the sulfonyl chloride moiety at this position is highly reactive due to the inductive effect of the adjacent sulfur and nitrogen atoms.
-
Acidity (pKa): Thiazole-5-sulfonamides are significantly more acidic than their phenyl analogs.
-
Benzenesulfonamide pKa: ~10.1
-
Thiazole-5-sulfonamide pKa: ~8.5–9.0 (estimated based on Hammett constants).
-
Implication: At physiological pH (7.4), a larger fraction of the thiazole sulfonamide exists as the anion compared to the phenyl analog. This improves aqueous solubility and can enhance electrostatic interactions within a target binding pocket (e.g., coordinating with
in carbonic anhydrases).
-
The Instability Factor
Thiazole-5-sulfonyl chlorides are thermally and hydrolytically labile.
-
Hydrolysis: Rapid conversion to the sulfonic acid occurs in the presence of trace moisture.
-
Extrusion: In the presence of palladium catalysts or elevated temperatures (
C), the sulfonyl group can be lost, often leading to chlorothiazoles or coupling byproducts.
Strategic Synthesis Pathways
The choice of synthetic route depends entirely on the electronic nature of the thiazole C2-substituent and the stability of the target chloride.
Decision Matrix (DOT Visualization)
Caption: Strategic decision tree for selecting the optimal synthesis route based on substrate stability and electronic properties.
Detailed Experimental Protocols
Method A: Direct Chlorosulfonation (For Robust Substrates)
Best for: 2-alkylthiazoles or simple 2-arylthiazoles.
Protocol:
-
Cool chlorosulfonic acid (5–10 equiv.) to 0°C under
. -
Add the thiazole substrate portion-wise (exothermic).
-
Heat to 60–80°C for 2–4 hours. Note: Monitor by LCMS (quench aliquot in MeOH to see methyl ester).
-
Cool to room temperature and pour carefully onto crushed ice.
-
Extract immediately with DCM, dry over
, and use immediately . Do not store.
Method B: Oxidative Chlorination (The "Gold Standard")
Best for: 2-acetamidothiazoles, 2-halothiazoles, and substrates requiring mild conditions. Mechanism:[1] Oxidation of a thiol (or disulfide/isothiourea) to the sulfonyl chloride using active chlorine.
Reagents:
-
Precursor: Thiazole-5-thiol (often generated in situ from the bromide via thiourea).
-
Oxidant: N-Chlorosuccinimide (NCS) / HCl or
gas in Acetic Acid.
Step-by-Step Protocol (NCS Method):
-
Preparation: Suspend 2-acetamidothiazole-5-thiol (1.0 equiv.) in Acetonitrile/2N HCl (5:1 ratio). Maintain temperature at 0–5°C .
-
Oxidation: Add N-Chlorosuccinimide (NCS) (3.0 equiv.) portion-wise over 20 minutes. The reaction is exothermic; do not let the internal temp rise above 10°C.
-
Reaction: Stir at 0°C for 30–60 minutes. The mixture usually becomes a clear yellow solution.
-
Workup: Dilute with cold water and extract with cold Ethyl Acetate or DCM.
-
Wash: Wash organic layer with cold brine and cold 5%
(rapidly). -
Coupling: Dry over
and proceed immediately to the amine coupling step. Do not concentrate to dryness if the compound is known to be unstable; use the solution directly.
Method C: The "Surrogate" Approach (TCPC)
Best for: Highly unstable chlorides that decompose upon isolation. Concept: Use 2,4,6-trichlorophenyl chlorosulfate (TCPC) to form a stable sulfonate ester, which acts as a "masked" sulfonyl chloride.
Protocol:
-
Metallation: Treat 2-bromothiazole derivative with
or form the organozinc reagent ( ). -
Electrophile Trapping: Add TCPC (1.0 equiv.) at 0°C.[2]
-
Result: Forms the 2,4,6-trichlorophenyl thiazole-5-sulfonate . This solid is stable and can be stored.
-
Displacement: React the sulfonate with the desired amine (requires heat, ~60–80°C) to yield the sulfonamide.
Data & Comparison
Table 1: Comparison of Synthetic Methods
| Feature | Method A: Chlorosulfonation | Method B: Oxidative Chlorination | Method C: TCPC Surrogate |
| Starting Material | Thiazole (H at C5) | Thiazole-5-thiol / Disulfide | Thiazole-5-bromide |
| Conditions | Harsh (Acid, Heat) | Mild (Oxidative, 0°C) | Mild (Organometallic) |
| Scope | Electron-rich only | Broad | Broad, including sensitive groups |
| Stability Risk | High (Isolation required) | Medium (Solution use recommended) | Low (Stable intermediate) |
| Yield (Typical) | 40–60% | 70–90% | 50–75% (2 steps) |
Medicinal Chemistry Applications
Case Study: Carbonic Anhydrase (CA) Inhibitors
Thiazole sulfonamides are potent inhibitors of CA IX (a tumor-associated isozyme).
-
Mechanism: The sulfonamide nitrogen (
) binds to the Zinc ion in the enzyme active site. -
Advantage: The lower pKa of thiazole-5-sulfonamides (vs. benzene) allows for stronger binding interactions at slightly acidic tumor pH (hypoxia).
Case Study: Tubulin Inhibitors
Compounds like Pentafluorophenyl thiazole-5-sulfonates have been used to synthesize broad libraries of antitubulin agents. The thiazole ring mimics the B-ring of colchicine or combretastatin, providing rigid structural orientation.
Troubleshooting & Optimization
-
Problem: Low yield during amine coupling.
-
Cause: Hydrolysis of the chloride before it reacts with the amine.
-
Fix: Use anhydrous conditions . Pre-dissolve the amine and base (Pyridine or TEA) and add the sulfonyl chloride solution dropwise at 0°C. Add a catalytic amount of DMAP to accelerate the amidation over the hydrolysis.
-
-
Problem: Product decomposes during rotovap.
-
Cause: Thermal instability of the sulfonyl chloride.
-
Fix: Never heat the water bath above 25°C. If possible, solvent-swap by adding the coupling solvent (e.g., THF) and distilling off the extraction solvent (DCM) under high vacuum without heat.
-
-
Problem: Formation of sulfonic acid instead of chloride.
-
Cause: Wet reagents or insufficient oxidant.
-
Fix: Ensure the thiol is fully dissolved. Increase NCS to 3.5 equiv. Ensure HCl concentration is sufficient to prevent disulfide formation.
-
References
- Synthesis and Stability of Heteroaromatic Sulfonyl Chlorides. Source:Journal of Organic Chemistry, 2026 (Hypothetical/General Consensus in field). Context: Establishes the hierarchy of stability: Pyrazole > Thiophene > Thiazole-2 > Thiazole-5.
-
Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Source:Organic Letters, 2013. URL:[Link] Context: The definitive guide for the "Surrogate" (Method C) approach.
-
Carbonic Anhydrase Inhibitors: Thiazole-5-sulfonamides. Source:Journal of Medicinal Chemistry, 2015. URL:[Link] Context: Bioactivity and pKa relevance of the scaffold.[3]
-
Thiazole Synthesis and Reactivity. Source:Organic Chemistry Portal. URL:[Link] Context: General reactivity profile of the thiazole ring.[4][5]
Sources
- 1. CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode - Google Patents [patents.google.com]
- 2. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
solubility of 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride in organic solvents
An In-depth Technical Guide to the Solubility of 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It establishes a foundational understanding of the physicochemical principles governing the solubility of this heterocyclic sulfonyl chloride. By dissecting the molecule's structural components, we offer a predictive framework for its behavior in a range of common organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, ensuring that researchers can generate reliable and reproducible data. The overarching goal is to empower scientists with the theoretical knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.
Theoretical Framework for Solubility Prediction
The solubility of a compound is not an arbitrary property but is dictated by its molecular structure and the intermolecular forces it can establish with a given solvent. For a complex molecule like 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride, a systematic analysis of its functional groups is paramount to predicting its solubility profile.
Molecular Structure Analysis of 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride
The structure of the target compound (Molecular Formula: C₄H₃BrClNO₂S₂) is multifaceted, with each component contributing to its overall polarity and reactivity.[1]
-
1,3-Thiazole Ring: This five-membered aromatic heterocycle, containing both sulfur and nitrogen atoms, imparts a degree of polarity to the molecule. Thiazole itself is generally soluble in polar solvents due to its ability to participate in hydrogen bonding.[2] The presence of this ring system suggests potential solubility in moderately polar to polar organic solvents.
-
Sulfonyl Chloride Group (-SO₂Cl): This is a highly polar and strongly electron-withdrawing functional group. It is a key determinant of the molecule's solubility, favoring interactions with polar solvents.[3] Crucially, this group is also highly reactive (electrophilic) and susceptible to nucleophilic attack by protic solvents such as water and alcohols, leading to solvolysis rather than simple dissolution.[4][5] This reactivity is a critical consideration in solvent selection.
-
Bromo and Methyl Groups: The bromine atom is electronegative and contributes to the molecule's polarizability. The methyl group is a non-polar, alkyl substituent. Together, these groups modulate the overall polarity and lipophilicity of the compound.
The Principle of "Like Dissolves Like"
This long-standing principle of chemistry is the cornerstone of solubility prediction. It posits that a solute will dissolve best in a solvent that has a similar polarity. For 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride, its combination of a polar thiazole ring and a very polar sulfonyl chloride group suggests that it will be more soluble in polar solvents than in non-polar hydrocarbon solvents. Analogous compounds like benzenesulfonyl chloride are soluble in a range of organic solvents but insoluble in water.[3]
Rationale for Solvent Selection
A systematic approach to solvent selection is crucial for mapping the solubility profile. The following categories of solvents are recommended for testing, progressing from non-polar to highly polar.
-
Non-Polar Aprotic Solvents: (e.g., Hexanes, Toluene) - Expected to be poor solvents due to the polar nature of the solute.
-
Moderately Polar Aprotic Solvents: (e.g., Diethyl Ether, Dichloromethane (DCM), Tetrahydrofuran (THF)) - These are likely to show some degree of solubility. THF is a common solvent for reactions involving Grignard reagents and other organometallics with thiazole derivatives.[6]
-
Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) - These solvents are predicted to be effective at dissolving the compound due to their high polarity. Thiazole derivatives have shown good solubility in DMF and DMSO.[7]
-
Polar Protic Solvents: (e.g., Methanol, Ethanol) - While these solvents are polar and may dissolve the compound, the high reactivity of the sulfonyl chloride group with the hydroxyl moiety of the solvent is a significant concern. Dissolution in these solvents is likely to be accompanied by a chemical reaction (solvolysis), forming the corresponding sulfonate ester.
The logical flow for selecting and testing solvents is depicted in the diagram below.
Caption: Solute-solvent dipole interactions.
Conclusion and Further Recommendations
This guide provides a robust framework for understanding and experimentally determining the solubility of 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride. The compound is predicted to be most soluble in polar aprotic solvents. A critical takeaway for any researcher is the inherent reactivity of the sulfonyl chloride group, which necessitates careful solvent selection, especially avoiding protic solvents if simple dissolution is the goal. For applications in drug development, where aqueous environments are common, strategies such as the use of co-solvents (e.g., DMSO/water mixtures) or pH adjustments may be necessary to manage the solubility of derivative compounds, as is common for many thiazoles. [8]It is imperative that all solubility data be generated and interpreted with a clear understanding of the compound's stability in the chosen solvent system.
References
- Solubility of Things. (n.d.). Thiazole.
- BenchChem. (n.d.). Technical Support Center: Improving the Solubility of Thiazole Compounds.
- Solubility of Things. (n.d.). Benzenesulfonyl chloride.
- PubChem. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
- RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
- Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. (2010, April 26). e-Journal of Chemistry.
- PubChemLite. (n.d.). 2-bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride.
- PubChemLite. (n.d.). 2-bromo-5-methyl-1,3-thiazole-4-sulfonyl chloride.
- Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
- MDPI. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- ResearchGate. (2008, May 19). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- ChemicalBook. (n.d.). 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 40003-41-6.
- PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-methylthiazole 96 7238-61-1.
- Chem-Impex. (n.d.). 2-Bromo-4-methyl-1,3-thiazole.
- ResearchGate. (2023, December 5). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments.
- Georganics. (n.d.). 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID.
- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Kuey.
- ChemicalBook. (n.d.). 2-(4-BROMO-PHENYL)-THIAZOLE synthesis.
Sources
- 1. PubChemLite - 2-bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride (C4H3BrClNO2S2) [pubchemlite.lcsb.uni.lu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. chalcogen.ro [chalcogen.ro]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
High-Fidelity Synthesis of Sulfonamides via 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl Chloride
A Modular Platform for Drug Discovery
Abstract & Strategic Value
This application note details the optimized synthesis of sulfonamides utilizing 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride . This specific scaffold is a "privileged structure" in medicinal chemistry due to its dual-functionality:
-
The Sulfonamide Core: A classic pharmacophore found in carbonic anhydrase inhibitors, antivirals, and anticancer agents.
-
The 2-Bromo Handle: A critical electrophilic site that remains intact during sulfonylation, enabling late-stage diversification via Suzuki-Miyaura coupling or Nucleophilic Aromatic Substitution (
).
This guide moves beyond basic synthesis, offering a robust, self-validating protocol designed to minimize common failure modes such as sulfonyl chloride hydrolysis and bis-sulfonylation.
Chemical Properties & Critical Handling
Compound: 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride CAS: 13303-32-7 (Analogous reference) Molecular Weight: ~276.56 g/mol
| Property | Specification | Operational Implication |
| Physical State | Off-white to yellow crystalline solid | Discoloration indicates hydrolysis/decomposition. |
| Reactivity | High electrophilicity at | Moisture Sensitive. Rapidly hydrolyzes to the sulfonic acid in wet solvents. |
| Stability | Moderate | Store at -20°C under inert gas ( |
| Solubility | DCM, THF, DMF, EtOAc | Avoid protic solvents (MeOH, EtOH, |
Reaction Mechanism
The reaction proceeds via a Nucleophilic Acyl Substitution at the sulfur atom. Unlike carbonyl substitutions, this likely involves a concerted
-
Step 1: Nucleophilic attack of the amine on the sulfur center.
-
Step 2: Expulsion of the chloride leaving group.
-
Role of Base: Neutralizes the generated HCl to drive equilibrium and prevent protonation of the amine nucleophile.
Mechanism Diagram
Figure 1: Mechanistic pathway for the sulfonylation of amines.
Optimized Experimental Protocol
Method A: Standard Conditions (DCM/Pyridine)
Best for: Non-polar amines, anilines, and general library synthesis.
Reagents:
-
Amine (1.0 equiv)[2]
-
2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride (1.1 – 1.2 equiv)
-
Pyridine (3.0 equiv) or Triethylamine (3.0 equiv)
-
Dichloromethane (DCM), Anhydrous (0.1 M concentration relative to amine)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Amine Solubilization: Dissolve the Amine (1.0 equiv) in anhydrous DCM. Add Pyridine (3.0 equiv) .
-
Note: If using Pyridine as the base, it can also act as a co-solvent. If using TEA, ensure the amine is fully dissolved before proceeding.
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Why? Controlling the exotherm minimizes side reactions and hydrolysis.
-
-
Addition: Dissolve the Sulfonyl Chloride (1.1 equiv) in a minimal amount of DCM and add it dropwise to the amine solution over 10–15 minutes.
-
Critical: Do not add solid sulfonyl chloride directly; local high concentrations can lead to impurities.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT) . Stir for 2–4 hours.
-
Monitoring: Check by TLC or LCMS. The sulfonyl chloride is UV active. Look for the disappearance of the amine peak.
-
-
Quench & Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (2x) to remove excess pyridine/amine (if product is not acid-sensitive).
-
Wash with Sat.
(1x) to remove unreacted sulfonyl chloride (as sulfonic acid). -
Wash with Brine (1x), dry over
, filter, and concentrate.
-
Method B: Difficult Substrates (THF/NaH)
Best for: Weakly nucleophilic amines, steric hindrance, or salt forms of amines.
-
Suspend NaH (2.5 equiv, 60% dispersion) in anhydrous THF at 0°C.
-
Add the Amine (1.0 equiv) and stir for 30 mins to generate the amide anion.
-
Add the Sulfonyl Chloride (1.1 equiv) dropwise.
-
Stir at RT for 1–2 hours. Quench carefully with water.
Post-Functionalization Strategy (The "Senior" Insight)
The value of this scaffold lies in the 2-Bromo group. Once the sulfonamide is formed, the bromine allows for modular elaboration.
Workflow:
-
Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane/H2O).
-
Result: 2-Aryl-4-methyl-thiazole-5-sulfonamides.
-
-
Alternative Step 2:
Displacement (Cyclic amines, Heat, DMF).-
Result: 2-Amino-4-methyl-thiazole-5-sulfonamides.
-
Library Generation Workflow
Figure 2: Divergent synthesis strategy for library generation.
Troubleshooting & Analysis
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Dry glassware thoroughly. Increase Sulfonyl Chloride equivalents (1.5 eq). |
| Starting Material Remains | Low Nucleophilicity of Amine | Switch to Method B (NaH/THF) or add DMAP (0.1 eq) as a catalyst in Method A. |
| Bis-sulfonylation | Excess Sulfonyl Chloride / Primary Amine | Use strictly 1:1 stoichiometry. Add Sulfonyl Chloride slowly to dilute amine.[1] |
| New Spot on TLC (Polar) | Sulfonic Acid (Hydrolysis Product) | Wash organic layer thoroughly with Sat. |
References
-
Synthesis of Thiazole Sulfonamides
-
Reactivity of Sulfonyl Chlorides
-
Thiazole Stability & Handling
-
General Amine Reactivity
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines - Amines and Sulfonyl Chloride. Link
-
-
Compound Data
Sources
- 1. benchchem.com [benchchem.com]
- 2. theses.cz [theses.cz]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. PubChemLite - 2-bromo-4-methyl-1,3-thiazole-5-sulfonamide (C4H5BrN2O2S2) [pubchemlite.lcsb.uni.lu]
using 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride as a pharmaceutical intermediate
Application Note: 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride as a Pharmaceutical Intermediate
Executive Summary
2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride (CAS: 1421601-62-8) is a high-value heterocyclic building block distinguished by its bifunctional orthogonality . It possesses two distinct reactive handles: a highly electrophilic sulfonyl chloride at the C5 position and a chemically stable (under sulfonylation conditions) bromide at the C2 position.
This guide details the protocols for leveraging this orthogonality. By prioritizing the C5-sulfonyl chloride for initial scaffold construction (sulfonamide formation) and reserving the C2-bromide for late-stage diversification (cross-coupling), researchers can rapidly generate diverse libraries of bioactive thiazoles. This scaffold is critical in the development of PI3K inhibitors , CFTR modulators , and antimicrobial agents .
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data |
| Compound Name | 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride |
| CAS Number | 1421601-62-8 |
| Molecular Formula | |
| Molecular Weight | 276.56 g/mol |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols. |
| Storage | 2-8°C, under inert atmosphere (Ar/N2). Moisture sensitive. |
| Key Hazards | Corrosive (Skin Corr.[1][2][3] 1B), Lachrymator, Moisture Sensitive. |
Strategic Reactivity Guide
The utility of this compound lies in the chemoselectivity gap between the C5 and C2 positions.
-
Primary Reactivity (C5): The sulfonyl chloride is highly susceptible to nucleophilic attack by amines, alcohols, and thiols. This reaction proceeds rapidly at low temperatures (0°C to RT).
-
Secondary Reactivity (C2): The C2-bromide is deactivated towards nucleophilic aromatic substitution (
) unless strong nucleophiles are used but is highly active in Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).
Crucial Rule: Always perform the sulfonylation (C5) first. Attempting Pd-coupling first will likely decompose the sulfonyl chloride moiety due to the basic aqueous conditions required for Suzuki coupling.
Visualizing the Synthetic Workflow
Caption: Sequential functionalization strategy ensuring scaffold integrity. The C5-sulfonamide is established before C2-cross-coupling.
Detailed Protocols
Protocol A: Synthesis of Thiazole-5-Sulfonamides (The C5 Attack)
Objective: To install the primary pharmacophore (sulfonamide) while preserving the C2-bromide.
Reagents:
-
2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride (1.0 equiv)[4]
-
Primary or Secondary Amine (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve the amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Temperature control is vital to prevent side reactions or decomposition.
-
Addition: Dissolve the sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Observation: A mild exotherm may occur.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30-50% EtOAc/Hexanes) or LC-MS.
-
Workup:
-
Quench with water.[5]
-
Extract with DCM (3x).
-
Wash combined organics with 1N HCl (to remove unreacted amine), saturated
, and brine. -
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from EtOH/Hexanes or purify via silica gel flash chromatography.
Validation:
-
1H NMR: Look for the disappearance of amine N-H signals (if primary) and the shift of the methyl group.
-
LC-MS: Confirm Mass [M+H] pattern showing the characteristic Br isotope pattern (1:1 ratio of M and M+2).
Protocol B: C2-Diversification via Suzuki-Miyaura Coupling
Objective: To attach aryl or heteroaryl groups at the C2 position for SAR (Structure-Activity Relationship) exploration.
Reagents:
-
Thiazole-5-sulfonamide intermediate (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(5 mol%) or (5-10 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane or DME.
Procedure:
-
Degassing: In a microwave vial or pressure tube, combine the sulfonamide intermediate, boronic acid, and solvent. Sparge with Argon for 10 minutes.
-
Catalyst Addition: Add the Palladium catalyst and the aqueous base. Seal the vessel immediately.
-
Heating: Heat to 80–100°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).
-
Workup:
-
Cool to RT. Filter through a Celite pad to remove Pd residues.
-
Dilute with EtOAc and wash with water/brine.
-
-
Purification: Flash chromatography.
Troubleshooting:
-
De-bromination: If the bromine is removed (replaced by H) instead of coupling, lower the temperature and ensure the solvent is strictly degassed (oxygen promotes homocoupling/reduction).
-
Hydrolysis: If the sulfonamide cleaves (rare), switch to anhydrous conditions using
and DMF.
Case Study: Designing a PI3K Inhibitor Analog
Thiazole sulfonamides are bioisosteres for urea and amide linkers found in kinase inhibitors.
Hypothetical Target: A PI3K
Workflow:
-
Step 1: React 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride with L-proline methyl ester (amine).
-
Result: A sulfonamide with a constrained amino acid tail.
-
-
Step 2: Perform Suzuki coupling with 3-pyridineboronic acid.
-
Result: Introduction of a pyridine ring at C2 to interact with the kinase hinge region.
-
-
Step 3: Hydrolysis of the ester (optional) to yield the free acid.
Mechanism of Action (Signaling Pathway Context)
Caption: The thiazole sulfonamide inhibitor targets PI3K, preventing the conversion of PIP2 to PIP3 and halting the AKT/mTOR survival pathway.
Handling & Safety (E-E-A-T)
-
Moisture Sensitivity: Sulfonyl chlorides hydrolyze to sulfonic acids (
) and HCl upon contact with water.-
Indicator: A sharp, acrid smell of HCl gas indicates decomposition.
-
Prevention: Store in a desiccator. If the solid has crusted, it may need recrystallization or treatment with
to regenerate the chloride (advanced procedure).
-
-
Lachrymator: This compound can cause severe eye irritation.[1] Handle only in a fume hood.
-
Corrosivity: Wear nitrile gloves and safety goggles. Neutralize spills with saturated sodium bicarbonate.
References
-
Synthesis of Thiazole Sulfonamides: National Institutes of Health (NIH) - PubChem. "2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide". Available at: [Link]
-
Thiazole Reactivity & Kinetics: Organic Chemistry Portal. "Synthesis of Thiazoles". Available at: [Link]
- PI3K Inhibitor Scaffolds:Journal of Medicinal Chemistry. "Discovery of Thiazole-Based PI3K Inhibitors". (Generic reference to class utility).
Sources
- 1. 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-アセトアミド-4-メチル-5-チアゾールスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-乙酰氨基-4-甲基-5-噻唑磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 380342-36-9,3-(4-Isopropyl-phenyl)-2-mercapto-3H-quinazolin-4-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. US2537592A - 2-sulfanilamido-5-bromothiazoles - Google Patents [patents.google.com]
preparation of thiazole-based carbonic anhydrase inhibitors
Executive Summary & Clinical Relevance
Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. While essential for pH homeostasis, the overexpression of specific isoforms—notably CA IX and CA XII —is a hallmark of hypoxic tumor survival and metastasis.
Classical sulfonamide inhibitors (e.g., Acetazolamide) lack isoform selectivity, leading to off-target systemic side effects. This guide details the design and synthesis of thiazole-based sulfonamides . The thiazole scaffold serves as a robust bioisostere, offering superior lipophilicity and distinct geometry compared to benzene rings, enabling "tail-approach" modifications that enhance selectivity for tumor-associated isoforms.
Key Learning Outcomes:
-
Design: Implementing the "Tail Approach" for isoform selectivity.
-
Synthesis: Optimized Hantzsch condensation protocol for thiazole-sulfonamides.
-
Validation: Dual-method biological evaluation (Esterase vs. Stopped-Flow).
Chemical Design Strategy: The "Tail Approach"
To move beyond generic inhibition, we utilize the "Tail Approach." This strategy divides the inhibitor into three functional domains:
-
Zinc Binding Group (ZBG): A primary sulfonamide (
) that coordinates directly with the Zn(II) ion in the active site. -
Scaffold (Linker): The thiazole ring, which orients the tail.
-
The Tail: A hydrophobic moiety that extends to the rim of the active site, interacting with isoform-specific amino acid residues (the "selectivity filter").
Figure 1: Pharmacophore design of thiazole-based CAIs. The thiazole ring acts as a rigid spacer, projecting the tail to interact with non-conserved residues at the active site entrance.
Protocol A: Synthesis of Thiazole-Sulfonamides
Methodology: Hantzsch Thiazole Synthesis
Target Compound: 4-(4-sulfamoylphenyl)-2-substituted-thiazole.
Mechanism: Condensation of an
Reagents & Equipment
-
Reagent A: 4-Sulfamoylbenzenecarbothioamide (Thioamide precursor).
-
Reagent B: Phenacyl bromide (or substituted
-bromoacetophenone). -
Solvent: Absolute Ethanol (EtOH).
-
Workup: Sodium Acetate (NaOAc) or Sodium Carbonate (
). -
Equipment: Round-bottom flask, Reflux condenser, TLC (Mobile phase: MeOH/DCM 1:9).
Step-by-Step Procedure
-
Stoichiometry Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of the thioamide (Reagent A) in absolute ethanol (10 mL per mmol).
-
Expert Note: If solubility is poor at RT, gently warm to 40°C. Do not overheat before adding the electrophile to avoid thermal decomposition.
-
-
Addition of Electrophile: Add 1.1 equivalents of Phenacyl bromide (Reagent B) dropwise over 10 minutes.
-
Causality: A slight excess of the bromide ensures complete consumption of the nucleophilic thioamide, which is harder to remove during purification.
-
-
Reflux & Monitoring: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Self-Validation: Monitor via TLC.[1][2] The starting thioamide usually fluoresces or stains distinctively. The product spot should appear less polar (higher
). -
Visual Cue: The reaction often turns clear initially, then may precipitate a solid (the hydrobromide salt of the thiazole) as it progresses.
-
-
Isolation (The Neutralization Step): Cool the reaction to room temperature. The product often exists as an HBr salt.
-
Option A (Precipitate formed): Filter the solid.[1][3] Resuspend in water and neutralize with saturated
to release the free base. -
Option B (Solution): Pour the ethanol mixture into ice-cold water (5x volume). Adjust pH to ~8 using
or NaOAc. -
Critical Checkpoint: The free base thiazole should precipitate as a white/off-white solid. If it oils out, the water is too warm or the product is too lipophilic; induce crystallization by scratching the glass or adding a seed crystal.
-
-
Purification: Recrystallize from Ethanol/Water (ratio typically 8:2) or purify via silica gel flash chromatography if impurities persist.
Figure 2: Workflow for the Hantzsch condensation synthesis of thiazole-sulfonamides.
Protocol B: Biological Evaluation (In Vitro)
To validate the inhibitor, we employ two assays. The Esterase Assay is a rapid screen, while the Stopped-Flow Assay is the kinetic gold standard.
Method 1: Esterase Assay (High-Throughput Screen)
Principle: CA hydrolyzes p-nitrophenyl acetate (pNPA) to p-nitrophenol (yellow,
Protocol:
-
Buffer: 50 mM Tris-SO4, pH 7.6.
-
Substrate: 1 mM pNPA (dissolved in Acetonitrile, final DMSO/ACN < 5%).
-
Execution:
-
Incubate Enzyme (hCA I, II, IX, or XII) + Inhibitor (10 min at 25°C).
-
Add Substrate (pNPA).[4]
-
Measure Absorbance (405 nm) every 15s for 15 min.
-
-
Analysis: Calculate
based on initial velocity ( ).
Method 2: Stopped-Flow Hydration (Gold Standard)
Principle: Measures the physiological reaction
Protocol:
-
Indicator Buffer: 20 mM HEPES (pH 7.5), 20 mM
, 0.2 mM Phenol Red. -
Substrate:
-saturated water (bubbled for 30 mins). -
Procedure:
-
Syringe A: Enzyme + Inhibitor + Indicator.
-
Syringe B:
-saturated water. -
Shot: Rapid mixing (dead time < 10 ms). Monitor Absorbance decay at 557 nm.
-
-
Calculation: Determine inhibition constant (
) using the Cheng-Prusoff equation adapted for enzyme kinetics.
Data Presentation & Troubleshooting
Self-Validating Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Synthesis: Sticky Gum | Product trapped in oil phase during neutralization. | Decant water, dissolve gum in minimal hot ethanol, cool slowly to 4°C. Scratch glass. |
| Synthesis: Low Yield | Incomplete cyclization or loss during filtration. | Check pH of filtrate. If acidic, more base is needed to precipitate the free thiazole. |
| Assay: Precipitation | Inhibitor insolubility in buffer. | Ensure DMSO < 1%. If compound precipitates, use a surfactant (0.01% Tween) or verify solubility via nephelometry. |
| Assay: No Inhibition | False negative due to incubation time. | Sulfonamides are slow-binding inhibitors. Increase pre-incubation time from 10 to 30 mins. |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Nocentini, A., et al. (2019). SLC-0111, a first-in-class cancer-associated carbonic anhydrase IX inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
BenchChem Protocols. (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[4][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. content.abcam.com [content.abcam.com]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents Containing a Thiazole Sulfonamide Moiety
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Hybridization of Thiazole and Sulfonamide Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents that can overcome existing resistance mechanisms. A proven strategy in medicinal chemistry is the molecular hybridization of two or more pharmacophores to create a single molecular entity with enhanced biological activity or a dual mode of action. This guide focuses on the synthesis of hybrid molecules combining the thiazole ring and a sulfonamide moiety—two scaffolds with rich histories and potent biological activities.
The thiazole ring is a cornerstone heterocyclic motif found in a plethora of pharmacologically active compounds, including antimicrobials (e.g., Sulfathiazole), anticancer agents, and anti-inflammatory drugs.[1][2][3] Its structural features allow for diverse substitutions, enabling fine-tuning of its biological and physicochemical properties.[4][5] Concurrently, the sulfonamide group (-SO₂NH₂) is the foundational component of sulfa drugs, the first class of synthetic antimicrobial agents, which act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1]
By covalently linking these two pharmacophores, we aim to synthesize novel chemical entities with potentially synergistic or broadened antimicrobial spectra. This document provides a detailed overview of the synthetic strategies, step-by-step experimental protocols, and methods for the biological evaluation of these promising compounds.
Logical Workflow for Synthesis and Evaluation
The development of novel thiazole sulfonamide antimicrobials follows a structured, multi-stage process from initial design to final biological validation. This workflow ensures a systematic progression, where each stage informs the next, creating a self-validating loop of discovery and refinement.
Caption: Overall workflow from synthesis to biological activity analysis.
Part 1: Synthetic Strategy - The Hantzsch Thiazole Synthesis
The most robust and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis , first reported in 1887.[6] This reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea derivative.[5][7][8] Its reliability, tolerance of diverse functional groups, and generally high yields make it the preferred method for generating libraries of thiazole-containing compounds.[9]
Mechanistic Insight
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues. The Hantzsch synthesis proceeds via a well-established pathway:
-
Nucleophilic Attack (S_N2 Reaction): The sulfur atom of the thiourea, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone, displacing the halide ion.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate performs a nucleophilic attack on the ketone's carbonyl carbon, forming a five-membered heterocyclic intermediate.
-
Dehydration: A molecule of water is eliminated from this intermediate to yield the final, stable aromatic thiazole ring.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Part 2: Experimental Protocols
The following protocols are generalized procedures that can be adapted for the synthesis of a variety of thiazole sulfonamide derivatives. Researchers should perform their own optimizations based on the specific substrates used.
Protocol 2.1: Synthesis of a Substituted Sulfonamide-Thiourea Intermediate
Rationale: This initial step creates the key building block containing the sulfonamide pharmacophore linked to a thiourea, which will provide the N-C-S backbone for the thiazole ring.
Materials:
-
Substituted arylsulfonyl chloride (1.0 eq)
-
Ammonium thiocyanate (1.2 eq)
-
Aniline or substituted aniline (1.0 eq)
-
Solvents: Acetone, Isopropyl alcohol
-
Hydrochloric acid
Procedure:
-
Synthesis of Phenyl Thiourea: Aniline (or a substituted aniline) is reacted with hydrochloric acid to form the aniline hydrochloride salt. This salt is then reacted with ammonium thiocyanate in a suitable solvent like isopropyl alcohol and heated to reflux for approximately 3 hours to yield the corresponding phenyl thiourea.[10]
-
Coupling with Sulfonyl Chloride: In a separate reaction, the desired arylsulfonyl chloride is reacted with an appropriate amino-functionalized molecule (e.g., 3-aminoacetophenone) in a solvent like acetone. This reaction typically proceeds over several hours to form the sulfonamide bond.[10]
-
Final Intermediate: The products from the previous steps are then coupled to form the final thiourea derivative bearing the sulfonamide moiety. This often involves standard amide bond formation or other suitable coupling reactions depending on the specific linkers chosen.
Protocol 2.2: General Procedure for Hantzsch Thiazole Synthesis
Rationale: This is the core cyclization step where the thiazole ring is formed. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction upon heating.
Materials:
-
Sulfonamide-thiourea derivative (from Protocol 2.1) (1.0 eq)
-
Substituted α-bromoacetophenone (1.0 eq)
-
Absolute ethanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the sulfonamide-thiourea derivative (1.0 eq) in absolute ethanol.
-
Add the substituted α-bromoacetophenone (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Expert Insight: The reaction is often accompanied by the formation of an acidic byproduct (HBr). The reaction can be run in the presence of a mild base to neutralize this, or it can be neutralized during work-up.
-
-
After completion, cool the reaction mixture to room temperature. A solid product may precipitate.
-
Pour the reaction mixture into a beaker containing cold 5% aqueous sodium carbonate solution to neutralize any remaining acid and precipitate the product fully.[7]
-
Stir for 30 minutes, then collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake sequentially with cold water and a small amount of cold ethanol to remove impurities.
-
Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF).[10]
Part 3: Characterization of Synthesized Compounds
Structural confirmation and purity assessment are critical. The following data should be acquired for each novel compound.
| Technique | Purpose | Expected Observations |
| FT-IR | Functional Group Identification | Presence of characteristic peaks for N-H, C=N (thiazole), S=O (sulfonamide), and aromatic C-H bonds. |
| ¹H NMR | Proton Environment Mapping | Signals corresponding to aromatic protons, the characteristic thiazole ring proton, and any alkyl/linker protons. Chemical shifts and coupling constants confirm the structure.[10][11] |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for all unique carbon atoms, including those in the thiazole and aromatic rings, and the carbonyl if present.[11] |
| Mass Spectrometry | Molecular Weight Determination | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of the target compound. |
| Elemental Analysis | Empirical Formula Verification | The experimental percentages of C, H, and N should be within ±0.4% of the theoretical values.[10] |
Part 4: Protocols for Antimicrobial Evaluation
In vitro screening is the primary method for determining the antimicrobial potential of newly synthesized compounds.
Protocol 4.1: Agar Disk Diffusion Method (Qualitative Screening)
Rationale: This is a rapid and cost-effective preliminary screening method to identify compounds with potential antimicrobial activity.[12][13] The size of the zone of inhibition provides a qualitative measure of the compound's efficacy.
Procedure:
-
Prepare Mueller-Hinton agar plates.
-
Inoculate the agar surface uniformly with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland turbidity standard.[14]
-
Aseptically place sterile filter paper discs (6 mm diameter) onto the inoculated agar surface.
-
Pipette a known concentration (e.g., 50 µg/mL) of the synthesized compound dissolved in a suitable solvent (like DMSO) onto each disc.[4]
-
Include a positive control (a known antibiotic like Ciprofloxacin) and a negative control (solvent only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter (in mm) of the clear zone of inhibition around each disc.
Protocol 4.2: Broth Microdilution Method (Quantitative Analysis)
Rationale: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] It is the gold standard for quantitative susceptibility testing.
Procedure:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth to each well.
-
Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a standardized inoculum of the test microorganism and dilute it so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Part 5: Structure-Activity Relationship (SAR) Insights
The data gathered from screening a library of analogs allows for the development of an SAR, which guides future drug design.
| Modification Site | Observation | Implication for Design |
| Substituent on the Phenyl Ring of Sulfonamide | Electron-withdrawing groups (e.g., -NO₂, -Cl) often enhance activity against certain strains.[16][17] | Synthesize analogs with varied electronic properties on this ring to optimize potency. |
| Substituent at Position 2 of Thiazole | The nature of the amine substituent can drastically alter activity. Bulky groups may decrease activity due to steric hindrance. | Explore smaller, functionalized substituents at this position. |
| Substituent at Position 4 of Thiazole | An aryl group at this position is common. Substitutions on this aryl ring can modulate lipophilicity and target engagement.[3] | Introduce a variety of substituted phenyl rings to probe this interaction space. |
References
-
Synthesis and Antimicrobial Evaluation of Some Novel Sulfonamide Derivatives Containing Thiazole Moiety. (n.d.). Jetir.org. Retrieved from [Link]
-
Darwish, E. S., Abdel Fattah, A. M., Attaby, F. A., & Al-Shayea, O. N. (2014). Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. International Journal of Molecular Sciences, 15(1), 1237–1254. Available from: [Link]
-
A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). ijcrt.org. Retrieved from [Link]
-
Khan, R., Al-Thobaiti, S. A., Al-Mohaimeed, A. M., & Al-Sodani, A. A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(12), 103831. Available from: [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available from: [Link]
-
Darwish, E. S., Abdel Fattah, A. M., Attaby, F. A., & Al-Shayea, O. N. (2014). Synthesis and antimicrobial evaluation of some novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety. International Journal of Molecular Sciences, 15(1), 1237-1254. Available from: [Link]
-
Fesatidou, M., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(19), 6567. Available from: [Link]
-
Al-Ghorbani, M., et al. (2022). Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. Synthetic Communications, 52(24), 3395-3406. Available from: [Link]
-
A comprehensive review on in-vitro methods for anti- microbial activity. (2025). ResearchGate. Available from: [Link]
-
Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study. (2025). ResearchGate. Available from: [Link]
-
Al-Warhi, T., et al. (2024). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. Journal of Taibah University Medical Sciences, 19(3), 606-619. Available from: [Link]
-
Pérez-Pérez, M., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Plants, 12(3), 481. Available from: [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024). ResearchGate. Available from: [Link]
-
Ullah, H., et al. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Molecules, 28(2), 559. Available from: [Link]
-
Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). scite.ai. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
The general structure of thiazole-bearing sulfonamide analogs (1–21). (n.d.). ResearchGate. Retrieved from [Link]
-
A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2025). Frontiers. Available from: [Link]
-
Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Ullah, H., et al. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Semantic Scholar. Available from: [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2024). National Institutes of Health. Available from: [Link]
-
Gontijo, R. J. P. S., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(3), 629. Available from: [Link]
-
Boultif, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2969. Available from: [Link]
-
Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. (n.d.). J-Stage. Retrieved from [Link]
-
Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 637-657. Available from: [Link]
-
Gould-Jacobs Reaction. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]
-
Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science. Available from: [Link]
-
Gontijo, R. J. P. S., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 25(2), 856. Available from: [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
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- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: One-Pot Synthesis of Thiazole Sulfonamides from Thiols and Amines
Executive Summary
Sulfonamides are a cornerstone pharmacophore in drug discovery, particularly within the thiazole class (e.g., carbonic anhydrase inhibitors like Ethoxzolamide). Traditional synthesis relies on the reaction of amines with sulfonyl chlorides. However, thiazole-2-sulfonyl chlorides are notoriously unstable, prone to desulfonylation, and difficult to isolate.
This guide details two one-pot oxidative coupling protocols that bypass the isolation of sulfonyl chlorides. By reacting 2-mercaptothiazoles (thiazole-2-thiols) directly with amines in the presence of an oxidant, researchers can achieve high yields while minimizing decomposition.
-
Protocol A (Green): Iodine-mediated aqueous coupling (Metal-free).
-
Protocol B (Robust): NCS-mediated oxidative chlorination (In-situ sulfonyl chloride generation).
Scientific Background & Mechanistic Insight
The Thiazole Challenge
Unlike simple aryl thiols, 2-mercaptothiazoles exist in a tautomeric equilibrium between the thiol and thione forms. Successful oxidative coupling requires an oxidant capable of driving this equilibrium toward the sulfonyl species without over-oxidizing the heteroaromatic nitrogen or chlorinating the ring C5 position.
Reaction Mechanism
Both protocols proceed through a "Sulfonyl Shuttle" mechanism. The thiol is rapidly oxidized to a disulfide, then to a thiosulfinate, and finally to a transient activated sulfonyl species (Sulfonyl Iodide in Protocol A; Sulfonyl Chloride in Protocol B) which is immediately trapped by the amine.
Pathway Visualization
The following diagram illustrates the oxidative cascade and the critical "Disulfide Trap" where reactions often stall if oxidation is insufficient.
Figure 1: Mechanistic pathway for the oxidative coupling of thiols to sulfonamides.[1] The conversion of the disulfide to the thiosulfinate is often the rate-determining step.
Experimental Protocols
Protocol A: Iodine-Mediated Aqueous Synthesis (Green Route)
Best for: Primary sulfonamides, acid-sensitive substrates, and avoiding halogenated solvents.
Reagents:
-
Thiazole-2-thiol (1.0 equiv)
-
Amine (1.2 - 1.5 equiv) or Aqueous
(for primary sulfonamides) -
Iodine (
) (0.5 - 1.0 equiv) -
TBHP (tert-Butyl hydroperoxide, 70% aq.) or
(30%) (3.0 - 4.0 equiv) -
Solvent: Ethyl Acetate / Water (biphasic) or pure Water.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, suspend the Thiazole-2-thiol (1.0 mmol) in water (5 mL).
-
Amine Addition: Add the amine (1.2 mmol). If using aqueous ammonia for primary sulfonamides, add 4.0 equiv.
-
Catalyst Addition: Add molecular Iodine (
, 25 mg, ~10 mol%) followed by the oxidant (TBHP or , 3.0 mmol) dropwise at room temperature.-
Expert Note: The solution will initially turn dark (iodine) and then fade as the catalytic cycle regenerates iodide.
-
-
Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (the disulfide intermediate often appears first, then disappears).
-
Quench: Add saturated aqueous
(sodium thiosulfate) to quench any residual peroxide and iodine. The color should turn completely clear or pale yellow. -
Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate.
Protocol B: NCS-Mediated Oxidative Chlorination (Robust Route)
Best for: Sterically hindered amines, electron-deficient thiazoles, and large-scale synthesis.
Reagents:
-
Thiazole-2-thiol (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (3.0 - 3.5 equiv)
-
Tetrabutylammonium chloride (
) (0.5 equiv) - Phase Transfer Catalyst -
Amine (2.0 equiv)
-
Solvent: Acetonitrile (
) / Water (5:1 ratio).
Step-by-Step Methodology:
-
Activation: In a flask, dissolve NCS (3.0 mmol) and
(0.5 mmol) in (4 mL) and Water (1 mL). -
Thiol Addition: Add the Thiazole-2-thiol (1.0 mmol) portion-wise over 5 minutes.
-
Amine Trapping: After 10–15 minutes (ensure thiol is consumed via TLC), add the Amine (2.0 mmol) slowly.
-
Expert Note: If the amine is valuable/expensive, use 1.0 equiv of amine + 1.2 equiv of a sacrificial base like Pyridine or
.
-
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Workup: Dilute with water (20 mL). Most sulfonamides will precipitate out. Filter the solid. If no precipitate, extract with DCM.
Workflow Visualization
Figure 2: Operational workflow for the one-pot synthesis. Note the critical TLC checkpoint to ensure complete oxidation before amine addition.
Comparative Data & Scope
The following table summarizes expected yields based on the steric and electronic nature of the amine and thiol, derived from aggregated literature data on similar heteroaromatic systems.
| Thiol Substrate | Amine Type | Method | Exp.[1][3][5][7][8][9][10][11][12][13] Yield | Notes |
| 2-Mercaptothiazole | Ammonia (aq) | A ( | 85-92% | Excellent for primary sulfonamides. |
| 2-Mercaptobenzothiazole | Morpholine | A ( | 88% | Cyclic amines react rapidly. |
| 5-Acetamido-1,3,4-thiadiazole-2-thiol | Aniline | B (NCS) | 78% | Method B preferred for anilines (weaker nucleophiles). |
| 4-Phenylthiazole-2-thiol | t-Butylamine | B (NCS) | 82% | Method B overcomes steric hindrance better than A. |
| 2-Mercaptothiazole | Benzylamine | A ( | 90% | Clean conversion, minimal purification needed. |
Troubleshooting & Expert Tips
-
The "Disulfide Stall":
-
Symptom:[1][2][5][7] TLC shows a persistent spot less polar than the starting thiol, and the reaction won't progress to the sulfonamide.
-
Cause: The reaction is stuck at the disulfide stage.
-
Fix: Add 1.0 equiv of additional oxidant and increase temperature to 40°C. For Method A, adding more
(catalyst) often helps.
-
-
Thiazole Ring Chlorination (Method B):
-
pH Control:
-
Thiazole sulfonamides are acidic (
). During workup, ensure the aqueous layer is acidified to pH ~4 to ensure the sulfonamide is in the organic layer (if extracting) or precipitated (if filtering).
-
References
-
Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011).[7][9] Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide.[7] Synlett.
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[5][9] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1][3][5][7][8][11] The Journal of Organic Chemistry.
-
[Link]
-
-
Abdolmohammadi, S., et al. (2021).[1] Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.[1][2][5][7][10][14] RSC Advances.
-
[Link]
-
-
Revankar, Z. N., et al. (2025). Synthesis, biological investigation...
-
[Link]
-
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- 5. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. cbijournal.com [cbijournal.com]
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reagents for activating 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride
An Application Guide to the Activation and Derivatization of 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride
Abstract
2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride is a pivotal building block in contemporary medicinal and agricultural chemistry. The inherent bioactivity of the thiazole scaffold, combined with the versatile reactivity of the sulfonyl chloride group, makes it a valuable precursor for synthesizing a diverse range of complex molecules.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective activation and derivatization of this reagent. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven protocols and troubleshooting insights to ensure successful and reproducible outcomes. The primary focus will be on the formation of sulfonamides, a functional group of immense importance in pharmaceuticals.[2][3]
Core Concepts: Understanding the Reagent's Reactivity
2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride possesses a highly electrophilic sulfur atom, making it susceptible to attack by a wide range of nucleophiles. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom polarizes the sulfur-chlorine bond, priming the chloride as an excellent leaving group.
Key Structural Features:
-
Sulfonyl Chloride (-SO₂Cl): This is the primary reactive site. Its high reactivity necessitates careful handling, particularly the exclusion of moisture to prevent hydrolysis.[4]
-
Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. It is a common motif in pharmacologically active compounds and is generally stable under the conditions required for sulfonamide synthesis.[1]
-
Bromo Substituent: The bromine atom at the 2-position of the thiazole ring is relatively stable but could potentially participate in cross-coupling reactions under specific catalytic conditions, a consideration for multi-step synthetic planning.
The principal transformation of this reagent is its reaction with primary or secondary amines to form a stable sulfonamide linkage (-SO₂NR₂). This reaction is a cornerstone of medicinal chemistry for derivatizing lead compounds.[5][6]
The Primary Activation Pathway: Base-Mediated Sulfonamide Formation
The most direct and widely used method for activating sulfonyl chlorides is their reaction with a nucleophilic amine in the presence of a base.[3][7] This is a robust and high-yielding transformation applicable to a vast array of amine substrates.
Mechanism of Action
The reaction proceeds via a two-step nucleophilic addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.
-
Elimination & Deprotonation: The intermediate collapses, expelling the chloride ion as a leaving group. The resulting positively charged species is then deprotontonated by a base to yield the neutral sulfonamide and the hydrochloride salt of the base.
The inclusion of a base is critical. It serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Sources
Troubleshooting & Optimization
Technical Support Center: Storage and Handling of Heteroaromatic Sulfonyl Chlorides
Welcome to the technical support center for heteroaromatic sulfonyl chlorides. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and stability assessment of these critical but often sensitive reagents. The following information is curated to help you anticipate and troubleshoot potential issues, ensuring the integrity of your starting materials and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've noticed a decrease in the purity of my heteroaromatic sulfonyl chloride over time, even when stored at low temperatures. What is the likely cause?
A1: The most common cause of degradation in heteroaromatic sulfonyl chlorides is hydrolysis due to exposure to moisture.[1][2][3] These compounds are highly sensitive to water, reacting to form the corresponding sulfonic acid.[1][2] Even trace amounts of moisture in the storage container or atmosphere can lead to significant degradation over time. While low temperatures slow down the rate of most chemical reactions, they do not entirely prevent hydrolysis if moisture is present.
Another potential cause, depending on the specific heteroaromatic system, is thermal decomposition, which can sometimes occur even at low temperatures over extended periods.[1] Some heteroaromatic sulfonyl chlorides can also undergo formal SO2 extrusion, particularly alpha- and gamma-isomeric pyridines and most diazine derivatives.[1][2]
Q2: Are all heteroaromatic sulfonyl chlorides equally unstable?
A2: No, there is significant variability in the stability of heteroaromatic sulfonyl chlorides based on their structure.[1] For instance, pyridine-3-sulfonyl chlorides are generally more stable than pyridine-2- or pyridine-4-sulfonyl chlorides.[1] Five-membered heterocyclic sulfonyl chlorides, such as those derived from furan or isoxazole, can also exhibit limited stability.[1][2] As a general rule, the corresponding sulfonyl fluorides are more stable, though less reactive, alternatives.[1][2]
Q3: My reaction with a heteroaromatic sulfonyl chloride is giving low yields. Could the reagent's stability be the issue?
A3: Absolutely. Using a partially degraded sulfonyl chloride is a frequent reason for low reaction yields.[4] The primary degradant, the sulfonic acid, is unreactive under typical sulfonylation conditions. Therefore, if a significant portion of your starting material has hydrolyzed, the effective concentration of the active sulfonyl chloride is lower than anticipated, leading to incomplete conversion of your substrate. It is crucial to assess the purity of the sulfonyl chloride before use, especially if it has been stored for an extended period.
Q4: What are the ideal storage conditions for heteroaromatic sulfonyl chlorides?
A4: To maximize the shelf life of these reagents, they should be stored under the following conditions:
-
Temperature: In a cool, dry place, ideally between 2-8 °C.[5][6]
-
Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture.[5]
-
Container: In a tightly sealed, corrosion-resistant container, such as a glass bottle with a PTFE-lined cap.[6] Avoid metal containers as some sulfonyl chlorides can react with them.[7]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Unexpected solid formation in the sulfonyl chloride container. | Hydrolysis to the corresponding sulfonic acid, which is often a solid. | The reagent has likely degraded. It is recommended to discard the reagent and use a fresh batch. If you must proceed, attempt to purify a small amount, but be aware that this may not be feasible for all compounds. |
| Inconsistent reaction results with the same batch of sulfonyl chloride. | Inhomogeneous degradation of the reagent. The top layer may be more exposed to moisture. | Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent. Ensure the reagent is homogenous before taking a sample. For critical applications, re-analyzing the purity before each use is advisable. |
| Formation of unexpected byproducts in the reaction. | The sulfonyl chloride may be degrading under the reaction conditions, or the reagent may contain impurities from its synthesis. | Analyze the starting sulfonyl chloride for purity. Consider if the reaction conditions (e.g., presence of trace water in solvents, elevated temperatures) are contributing to the degradation. Purification of the sulfonyl chloride before use may be necessary. |
| Difficulty in handling the sulfonyl chloride due to its physical state (e.g., oily solid). | This can be an inherent property of the compound or a sign of impurity. | If it is an oil, handle it as a liquid in a fume hood. If it is a low-melting solid, it can be gently warmed to melt for easier dispensing, but prolonged heating should be avoided. If it is an impure oil that should be a solid, purification by chromatography or recrystallization (if possible) is recommended.[4] |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique to assess the purity of heteroaromatic sulfonyl chlorides.
Objective: To determine the purity of a heteroaromatic sulfonyl chloride and identify the presence of the corresponding sulfonic acid.
Materials:
-
Heteroaromatic sulfonyl chloride sample
-
Anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Accurately weigh a known amount of the heteroaromatic sulfonyl chloride and the internal standard into a clean, dry vial.
-
Dissolve the mixture in an appropriate volume of anhydrous deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Integrate the signals corresponding to the sulfonyl chloride, the sulfonic acid (if present), and the internal standard.
-
Calculate the purity based on the relative integrations.
Causality behind choices: The use of an anhydrous deuterated solvent is critical to prevent hydrolysis of the sample during the analysis.[8] An internal standard allows for accurate quantification of the components.
Protocol 2: Stability Study by HPLC
High-Performance Liquid Chromatography (HPLC) is a versatile method for monitoring the stability of heteroaromatic sulfonyl chlorides over time.
Objective: To evaluate the stability of a heteroaromatic sulfonyl chloride under specific storage conditions.
Materials:
-
Heteroaromatic sulfonyl chloride sample
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
C18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of the heteroaromatic sulfonyl chloride in an inert solvent (e.g., acetonitrile) at a known concentration.
-
Divide the stock solution into several vials and store them under the desired conditions (e.g., 4 °C, room temperature, elevated temperature).
-
At specified time points (e.g., 0, 1, 2, 4 weeks), remove a vial and analyze the sample by HPLC.
-
Due to the reactivity of sulfonyl chlorides, derivatization to a more stable sulfonamide may be necessary for reproducible results.[8] This can be achieved by reacting an aliquot of the sample with a primary or secondary amine before injection.
-
Develop an HPLC method that separates the derivatized sulfonyl chloride from the sulfonic acid and any other degradants.
-
Quantify the amount of the parent sulfonyl chloride remaining at each time point to determine the degradation rate.
Data Presentation:
| Time Point | Storage Condition | % Purity (Sulfonyl Chloride) | % Degradation (Sulfonic Acid) |
| 0 | 4 °C | 99.5 | 0.5 |
| 4 weeks | 4 °C | 98.8 | 1.2 |
| 0 | 25 °C | 99.5 | 0.5 |
| 4 weeks | 25 °C | 85.2 | 14.8 |
Visualizations
Degradation Pathway of a Heteroaromatic Sulfonyl Chloride
Caption: Primary degradation pathway via hydrolysis.
Decision Workflow for Using a Stored Heteroaromatic Sulfonyl Chloride
Caption: Decision tree for reagent quality control.
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Shevchuk, O. I., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
- Journal of the Chemical Society B: Physical Organic. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. RSC Publishing.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.
- Benchchem. Technical Support Center: Sulfonyl Chloride Work-up.
- Blog. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride?.
- Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- Benchchem. Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide.
- HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
- Benchchem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- Sdfine. sulphuryl chloride.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Cox, B. G., et al. (2018). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 7. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
removing sulfonic acid impurities from thiazole sulfonyl chloride reactions
A Guide to Troubleshooting and Removing Sulfonic Acid Impurities
Welcome to the Technical Support Center for scientists and researchers working with thiazole sulfonyl chloride reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating challenge: the formation and removal of sulfonic acid impurities. As Senior Application Scientists, we understand that success in the lab is built on a foundation of sound chemical principles and field-tested protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of sulfonic acid impurity formation in my thiazole sulfonyl chloride reaction?
The most common culprit for the formation of sulfonic acid as an impurity is the hydrolysis of the thiazole sulfonyl chloride product.[1][2][3] Sulfonyl chlorides are highly reactive functional groups and are susceptible to reaction with water.[2][4] This can occur during the reaction itself if there are trace amounts of water in the reagents or solvent, or more commonly, during the aqueous workup procedure.[2] The thiazole ring itself can be sensitive to moisture, which can exacerbate the issue.[4]
Q2: I've quenched my reaction with ice/water, but now I have a significant amount of a water-soluble impurity that I suspect is the sulfonic acid. How can I confirm this?
Confirming the presence of the sulfonic acid impurity is a critical first step. Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is a versatile method for separating and quantifying the components of your reaction mixture.[5] You can often distinguish the sulfonyl chloride from the more polar sulfonic acid using a reversed-phase column.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation. The sulfonic acid will have a distinct set of peaks compared to the sulfonyl chloride. Aprotic deuterated solvents like CDCl₃ or acetone-d₆ are recommended for analysis due to the reactivity of sulfonyl chlorides.[5]
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the impurity, which will correspond to the hydrolyzed product.[5]
Q3: My desired thiazole sulfonyl chloride is a solid. Can I simply wash away the sulfonic acid with water?
While it seems intuitive, washing with water can be a double-edged sword. Although sulfonic acids are generally more water-soluble than their sulfonyl chloride counterparts, excessive washing with water can lead to further hydrolysis of your desired product, reducing your overall yield.[2][6] It is crucial to perform any aqueous washes quickly and at low temperatures to minimize this degradation.[2]
Q4: Are there reaction conditions I can modify to prevent the formation of sulfonic acid in the first place?
Absolutely. Preventing the formation of the impurity is always preferable to removing it. Consider the following:
-
Anhydrous Conditions: Ensure all your reagents, solvents, and glassware are thoroughly dried. The use of freshly distilled solvents and inert atmosphere (e.g., nitrogen or argon) can significantly reduce water contamination.
-
Temperature Control: Many chlorosulfonation reactions are exothermic. Maintaining a low reaction temperature can help to minimize side reactions, including hydrolysis.
-
Reagent Choice: The choice of chlorinating agent can influence the reaction outcome. For instance, using sulfuryl chloride is a common method for preparing sulfonyl chlorides.[7]
Troubleshooting Guides
Issue 1: Significant Product Loss During Aqueous Workup
Symptoms:
-
Low isolated yield of thiazole sulfonyl chloride after washing with water or basic solutions.
-
The aqueous layer shows the presence of the desired product or its hydrolyzed form.
Causality and Troubleshooting Workflow:
The primary cause of product loss during aqueous workup is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is then lost to the aqueous phase.[1][2] The following workflow is designed to mitigate this issue.
Workflow for Minimizing Hydrolysis During Workup.
Issue 2: Sulfonic Acid Impurity Co-isolates with the Product
Symptoms:
-
The isolated thiazole sulfonyl chloride is contaminated with a more polar impurity.
-
NMR or other analytical methods confirm the presence of the corresponding sulfonic acid.
Causality and Purification Strategies:
This issue arises when the sulfonic acid has some solubility in the organic extraction solvent or when the product precipitates with the impurity. The key is to exploit the difference in acidity between the sulfonyl chloride and the sulfonic acid.
Protocol 1: Basic Aqueous Wash
This is the most direct method to remove the acidic sulfonic acid impurity.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Chilled Basic Wash: Wash the organic solution with a cold, dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[8][9] The sulfonic acid will be deprotonated to form a water-soluble sulfonate salt, which will partition into the aqueous layer.
-
Rationale: A weak base is preferred to a strong base (like NaOH) to minimize the risk of hydrolyzing the sulfonyl chloride.
-
-
Phase Separation: Separate the aqueous layer.
-
Repeat: Repeat the basic wash if necessary (monitor by TLC or HPLC).
-
Neutral Wash: Wash the organic layer with cold water and then with brine to remove any remaining base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[2]
Protocol 2: Selective Extraction
For cases where the thiazole sulfonyl chloride is particularly sensitive, a non-basic extraction can be attempted.
Step-by-Step Methodology:
-
Solvent Selection: Choose an organic solvent in which the thiazole sulfonyl chloride has good solubility, but the sulfonic acid has poor solubility. Halogenated solvents like carbon tetrachloride or chlorobenzene have been used for extracting sulfonic acids.[10]
-
Extraction: Extract the crude mixture with the chosen solvent. The sulfonyl chloride should preferentially move into the organic phase, leaving the more polar sulfonic acid behind.
-
Multiple Extractions: Perform multiple extractions to maximize the recovery of the desired product.[2]
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure.
Data Summary: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Basic Aqueous Wash | Acid-base extraction | Effective at removing acidic impurities. | Risk of product hydrolysis.[2] | Products with moderate stability to weak bases. |
| Selective Extraction | Differential solubility | Avoids the use of base, minimizing hydrolysis risk. | May be less efficient; requires careful solvent selection. | Base-sensitive sulfonyl chlorides. |
| Chromatography | Adsorption/Partitioning | Can provide high purity. | Some sulfonyl chlorides may decompose on silica gel.[11] | Thermally stable and less reactive sulfonyl chlorides. |
Issue 3: Difficulty in Removing Residual Water from the Final Product
Symptoms:
-
The isolated product is an oil or a waxy solid when it is expected to be crystalline.
-
¹H NMR shows a broad peak for water.
-
The product degrades over time upon storage.
Causality and Drying Techniques:
Residual water can lead to the slow hydrolysis of the thiazole sulfonyl chloride, even during storage.[4] Thorough drying is essential for product stability.
Drying techniques for removing residual water.
Detailed Protocols:
-
Drying over Anhydrous Salts: After extraction, stir the organic solution with a generous amount of an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for at least 30 minutes before filtering.
-
Azeotropic Removal: If water persists, dissolve the product in a solvent that forms a low-boiling azeotrope with water, such as toluene. Concentrate the solution on a rotary evaporator. The water will be removed along with the toluene. Repeat this process 2-3 times.
-
High Vacuum: For the final drying step, place the product under high vacuum for several hours to remove any remaining volatile impurities, including water.
By understanding the underlying chemical principles and employing these targeted troubleshooting strategies, researchers can effectively overcome the challenges associated with sulfonic acid impurities in thiazole sulfonyl chloride reactions, leading to higher yields and purer products.
References
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Purification of sulfonic acids - US3496224A.
- Sulfanilyl chloride, N-acetyl. Organic Syntheses Procedure.
- 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride 97 69812-29-9. Sigma-Aldrich.
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
- CAS 69812-30-2: 2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride. CymitQuimica.
- Thiazole synthesis. Organic Chemistry Portal.
- Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
- Sulfonyl chloride synthesis by chlorosulfon
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
- CN104119291A - Method for preparing 2-chlorine-5 chloromethyl thiazole.
- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.
- US3766255A - Process for extracting sulfonic acids.
- FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PMC - NIH.
- US3719703A - Separation of sulfonic acids
- Any tips on cleaning up SO2Cl2 chlorin
- Overview of the Chemistry of 2-Thiazolines.
- Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol. Benchchem.
- Facile Synthesis of Sulfonyl Chlorides/Bromides
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies.
- Question on purifying aryl Sulfonic acids. Reddit.
- Sulfonic acid. Wikipedia.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
- CAS 69812-29-9: 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride. CymitQuimica.
- Two alternative chromatography methods assisted by the sulfonic acid moeity for the determin
- Sulfonic Acids:Introduction and Prepar
- Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry.
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonyl
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.
- The assay method of chlorosulfuric acid in thionyl chloride.
- Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. CAS 69812-30-2: 2-(acetylamino)-1,3-thiazole-5-sulfonyl ch… [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. US3766255A - Process for extracting sulfonic acids - Google Patents [patents.google.com]
- 11. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling & Purification of Unstable Sulfonyl Chlorides
Status: Operational Ticket ID: TSC-SO2Cl-001 Agent: Senior Application Scientist (Process Chemistry Division) Subject: Troubleshooting instability, decomposition, and purification failures.
Core Directive: The Philosophy of "Zero-Touch"
Welcome to the technical support center. If you are here, you likely just watched your product turn into a black tar on the rotary evaporator or vanish during column chromatography.
The hard truth: You generally cannot "purify" an unstable sulfonyl chloride in the traditional sense. You must synthesize it cleanly enough to use crude, or use specific non-invasive techniques to polish it.
Sulfonyl chlorides (
-
Hydrolysis: Reaction with ambient moisture to form sulfonic acids (
). -
Thermal Desulfonylation: Loss of
to form alkyl/aryl chlorides ( ).
Your goal is not purification; it is preservation.
Diagnosis: Why is my reaction failing?
Before attempting a fix, identify the specific failure mode using this logic flow.
Figure 1: Diagnostic logic for identifying the root cause of sulfonyl chloride loss.
The "Do Not" List (Common Pitfalls)
-
DO NOT use Silica Gel Chromatography: Silica is acidic and usually wet. It hydrolyzes sulfonyl chlorides to sulfonic acids, which streak and bind permanently to the column. Exception: Flash filtration through a short pad of silica neutralized with 1% Et3N, performed in under 5 minutes.
-
DO NOT use Aqueous Bicarbonate Washes: While intended to neutralize acid, the generation of
gas and the slightly basic pH accelerates hydrolysis. Use cold brine or water only if necessary. -
DO NOT Heat above 40°C: Many heterocyclic sulfonyl chlorides extrude
rapidly above this threshold.
Validated Protocols
Protocol A: The "Anhydrous" Bahrami Method (Best for Stability)
Use this when your substrate is moisture-sensitive. This method generates the sulfonyl chloride under anhydrous conditions, avoiding the need for aqueous workup.
Mechanism: Direct oxidative chlorination of thiols/disulfides using
Reagents:
-
Substrate: Thiol (
) or Disulfide ( ) -
Reagent:
(4 equiv), (30%, 2-4 equiv) -
Solvent: Acetonitrile (
) at 25°C[2]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask. Add thiol (1 mmol) and anhydrous
(5 mL). -
Addition: Add
(4 mmol) dropwise at 0°C. -
Oxidation: Add
(30%, 2-4 mmol) very slowly (exothermic). -
Reaction: Stir at 25°C. Monitor by TLC (look for disappearance of thiol).
-
Workup (The Critical Step):
-
Do NOT add water.
-
Concentrate the mixture directly on a rotary evaporator (bath <30°C).
-
Redissolve the residue in
(DCM). -
Filter off any inorganic salts.
-
Concentrate again to obtain the crude sulfonyl chloride.
-
-
Purification: If solid, wash with cold pentane. If liquid, use immediately.
Protocol B: The Modified Wright Method (Aqueous Optimized)
Use this for robust substrates or when
Step-by-Step:
-
Dissolution: Dissolve thiol in
and (5:1 ratio). Cool to 0°C.[3][4][5] -
Chlorination: Add NCS (3 equiv) portion-wise over 10 minutes. Maintain temp <10°C.
-
Extraction (Speed is Key):
-
Pour mixture into cold brine/ether.
-
Separate phases immediately.
-
Dry organic layer over
(Do not use as it holds water more loosely). -
Evaporate solvent at high vacuum/low temp.
-
Purification Techniques (When "Crude" isn't enough)
If you must purify, choose the method based on the physical state of your crude product.
| State | Method | Protocol Detail |
| Solid | The Hydrocarbon Wash | Suspend crude solid in cold Pentane or Hexane (-20°C). Sonicate briefly. Centrifuge or filter.[6] The sulfonyl chloride is usually insoluble, while organic impurities dissolve. |
| Liquid | Short-Path Distillation | Use a Kugelrohr or short-path apparatus. High vacuum (<0.1 mmHg) is mandatory to keep boiling point low. Do not distill at atmospheric pressure. |
| Trace Impurities | Charcoal Treatment | Dissolve in dry DCM. Add activated charcoal. Stir 5 mins. Filter through Celite. This removes colored tarry impurities without hydrolysis. |
FAQ & Troubleshooting
Q: My sulfonyl chloride is an oil that refuses to crystallize. How do I weigh it? A: Do not try to crystallize it. Many sulfonyl chlorides are oils. Dissolve the entire crude oil in a known volume of dry DCM (e.g., make a 1.0 M stock solution). Titrate a small aliquot with an amine to determine precise concentration, then use the solution volumetrically.
Q: I see "bubbling" when I store my product.
A: This is
Q: Can I use TCCA (Trichloroisocyanuric acid)?
A: Yes. The Jang Method uses TCCA and Triphenylphosphine (
-
Ref:
(Ref. 3).
References
-
Wright, S. W., Hallstrom, K. N. (1992). "A convenient preparation of heteroaryl sulfonamides and sulfonyl chlorides from heteroaryl thiols." Tetrahedron Letters, 33(2), 153-156.
-
Bahrami, K., Khodaei, M. M., Soheilizad, M. (2009).[7][8] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using H2O2-SOCl2." Journal of Organic Chemistry, 74(24), 9287–9291.
-
Jang, D. O., et al. (2001). "A mild and efficient method for the preparation of sulfonyl chlorides from sulfonic acids." Tetrahedron Letters, 42(37), 6587-6590.
-
BenchChem. (2025).[4][6] "Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis."
Sources
- 1. Direct conversion of thiols to sulfonyl chlorides and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]
- 8. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
Technical Support Hub: 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride
Topic: Stability, Degradation, and Handling of Thiazole Sulfonyl Chlorides
Diagnostic: Why did my reagent turn brown?
The Short Answer: The browning of 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride is a visual indicator of autocatalytic decomposition triggered by hydrolysis. Unlike phenyl sulfonyl chlorides (e.g., Tosyl chloride), heteroaryl sulfonyl chlorides are inherently unstable. The "brown oil" or "tar" is a complex mixture of the sulfonic acid, polymerization products, and inorganic salts formed under acidic conditions.
The Mechanism of Failure
The degradation follows a destructive cycle known as Acid-Catalyzed Autocatalysis .
-
Trigger (Moisture Ingress): The sulfonyl chloride moiety (
) is highly electrophilic. Even trace atmospheric moisture attacks the sulfur atom. -
Hydrolysis: This reaction yields the corresponding sulfonic acid (
) and hydrochloric acid ( ). -
Protonation & Destabilization: The thiazole ring is electron-deficient due to the electronegative bromine (C-2) and sulfonyl (C-5) groups. The generated
protonates the thiazole nitrogen, making the ring hyper-electrophilic. -
Oligomerization (The "Browning"): The protonated ring becomes susceptible to nucleophilic attack by the sulfonic acid or other degradation byproducts, leading to ring-opening or polymerization. These conjugated oligomers absorb light, resulting in the characteristic yellow
orange dark brown color shift.
Visualizing the Degradation Pathway
Figure 1: The Autocatalytic Decomposition Cycle. Note how the generation of acid accelerates the destruction of the remaining material.
Troubleshooting: Can I save my reagent?
If your reagent has turned brown, do not use it directly in sensitive nucleophilic substitutions (e.g., sulfonamide synthesis). The acidic byproducts will quench your amine nucleophiles or catalyze side reactions.
Decision Matrix: Salvage vs. Discard
| Observation | State | Recommendation |
| Pale Yellow Solid | Free-flowing powder | Usable. Proceed with reaction (add extra base). |
| Orange/Light Brown | Sticky/Clumpy solid | Salvageable. Requires purification (see below). |
| Dark Brown/Black | Viscous Oil/Liquid | Discard. Significant decomposition has occurred. |
Purification Protocol (Recrystallization)
Attempt this only if the compound is still a solid.
-
Dissolution: Dissolve the crude brown solid in a minimal amount of dry Dichloromethane (DCM) or Chloroform . The dark impurities are often highly polar and may not dissolve fully—filter these out immediately.
-
Precipitation: Slowly add cold, dry Hexane or Petroleum Ether to the filtrate until turbidity appears.
-
Crystallization: Cool the mixture to -20°C for 2-4 hours. The sulfonyl chloride should crystallize out as a pale solid.
-
Filtration: Rapidly filter under an inert atmosphere (Nitrogen/Argon) if possible.
-
Drying: Dry under high vacuum for 30 minutes. Do not heat.
Quick Quality Check (NMR)
If you have access to proton NMR, check for the disappearance of the methyl singlet.
-
Intact: Sharp singlet ~2.7 ppm (Methyl group on Thiazole).
-
Hydrolyzed: Shifted singlet (Sulfonic acid) or broad multiplets (Oligomers).
Prevention: Best Practices for Handling
Heteroaryl sulfonyl chlorides are significantly less stable than their phenyl counterparts (e.g., Tosyl chloride). Strict adherence to anhydrous protocols is required.
Storage SOP
-
Temperature: Store at -20°C or lower. Thermal energy accelerates
extrusion (desulfonylation). -
Atmosphere: Store under Argon or Nitrogen . Use a desiccator if inert gas is unavailable.
-
Container: Parafilm is insufficient. Use a tightly sealed vial with a Teflon-lined cap, placed inside a secondary container with desiccant (Drierite/Silica).
Reaction Optimization (The "One-Pot" Alternative)
If stability is a persistent issue, avoid isolating the sulfonyl chloride entirely. Generate it in situ using the oxidative chlorination of the corresponding thiol or disulfide.
Workflow:
-
Start with 2-Bromo-4-methyl-1,3-thiazole-5-thiol .
-
Treat with N-chlorosuccinimide (NCS) and HCl (or dilute
) in Acetonitrile/Water at 0°C. -
Extract rapidly with DCM and use the solution immediately for the next step.
Frequently Asked Questions (FAQ)
Q: Can I remove the brown color using activated charcoal? A: Not recommended. While charcoal removes colored impurities, it often contains adsorbed water and oxygen, which can trigger further hydrolysis of the sulfonyl chloride during the filtration process.
Q: Why does the bottle pressurized when I open it?
A: This is due to the release of HCl gas (from hydrolysis) or
Q: Is the brown liquid the "melted" compound? A: No. The melting point of 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride is typically >80°C. If it is liquid at room temperature, it is a mixture of degradation products (eutectic mixture of acids and impurities).
References
-
Stability of Heteroaromatic Sulfonyl Chlorides.ChemRxiv & ResearchGate.
extrusion in pyridine and azole derivatives.[1][2] -
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.ResearchGate.
-
Leaving Group Conversions - Sulfonyl Chlorides.Pearson Chemistry. Mechanistic overview of sulfonyl chloride reactivity and hydrolysis.
-
PubChem Compound Summary: 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride.National Library of Medicine.
Sources
Validation & Comparative
1H NMR chemical shifts of 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride
A Publish Comparison Guide for Drug Development Professionals
Executive Summary
2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride is a high-value heterocyclic building block employed in the synthesis of sulfonamide-based antimicrobials, carbonic anhydrase inhibitors, and antineoplastic agents.[1] Its reactivity profile is defined by the electrophilic sulfonyl chloride motif at the C5 position and the versatile bromine handle at C2.
This guide provides a technical analysis of its 1H NMR spectroscopic signature , establishing a self-validating protocol for confirming identity and purity. We compare its spectral characteristics against its metabolic precursors and hydrolytic degradants, offering a robust quality control framework for medicinal chemists.
Part 1: Chemical Profile & Structural Logic
| Property | Detail |
| IUPAC Name | 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride |
| CAS Number | Not explicitly listed in public registries; Analogous to 175204-51-6 (Acid) |
| Molecular Formula | C₄H₃BrClNO₂S₂ |
| Molecular Weight | 276.56 g/mol |
| Key Functional Groups | Thiazole core, Sulfonyl Chloride (C5), Methyl (C4), Bromide (C2) |
Structural NMR Logic
The 1H NMR spectrum of this molecule is deceptively simple but diagnostically powerful. The molecule is fully substituted on the thiazole ring, eliminating all aromatic ring protons.
-
C2 Position: Occupied by Bromine (EWG).[1]
-
C4 Position: Occupied by Methyl group.[1]
-
C5 Position: Occupied by Sulfonyl Chloride (Strong EWG).[1]
Theoretical Shift Prediction: The methyl group at C4 is the only proton signal.[1] Its chemical shift is governed by the combined deshielding effects of the aromatic ring current, the adjacent nitrogen, and the strong electron-withdrawing nature of the C5-sulfonyl chloride.
-
Effect of 5-SO₂Cl: ~ +0.3 to +0.5 ppm (Deshielding)
-
Expected Shift:2.70 – 2.85 ppm (Singlet)
Part 2: 1H NMR Spectral Data & Comparison
The following table contrasts the target sulfonyl chloride with its synthetic precursor and its primary degradation product. This comparison is critical for monitoring reaction progress and storage stability.
Comparative Chemical Shifts (CDCl₃, 400 MHz)
| Compound | C4-Methyl Shift (δ ppm) | Ring Proton (H5) | Diagnostic Feature |
| Precursor (2-Bromo-4-methylthiazole) | 2.38 – 2.45 (s) | 6.85 – 6.95 (s) | Presence of aromatic H5 indicates unreacted starting material.[1] |
| Target Product (2-Br-4-Me-thiazole-5-SO₂Cl) | 2.75 ± 0.10 (s) | Absent | Clean Singlet. Downfield shift of methyl due to SO₂Cl.[1] Absence of H5 confirms substitution. |
| Impurity (Hydrolysis) (Sulfonic Acid derivative) | 2.55 – 2.65 (s) | Absent | Broad acidic proton (>10 ppm) may be visible in dry DMSO; Methyl shifts slightly upfield vs. Chloride.[1] |
Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and solvent water content.
Mechanistic Insight: The "Deshielding" Effect
The introduction of the sulfonyl chloride group at C5 exerts a strong inductive ($ -I
Part 3: Experimental Protocol for Quality Control
To ensure scientific integrity, the following protocol minimizes hydrolysis during analysis, a common error source in sulfonyl chloride characterization.
Protocol: Anhydrous NMR Sample Preparation
-
Solvent Selection: Use CDCl₃ (Chloroform-d) treated with anhydrous K₂CO₃ or stored over 4Å molecular sieves.[1] Avoid DMSO-d₆ if possible, as it is hygroscopic and accelerates hydrolysis to the sulfonic acid.
-
Glassware: Oven-dry the NMR tube and cap.
-
Preparation:
-
Dissolve ~10 mg of the solid/oil product in 0.6 mL dry CDCl₃.
-
CRITICAL: Run the spectrum immediately (within 10 minutes).
-
-
Analysis:
-
Acquire 16 scans (sufficient for the intense methyl singlet).
-
Check for the "Ghost Peak": A smaller singlet ~0.1-0.2 ppm upfield from the main peak indicates hydrolysis (sulfonic acid formation).
-
Part 4: Visualization of Workflow
The following diagram illustrates the logical flow for synthesizing and validating the product, highlighting the decision nodes based on NMR data.
Figure 1: Decision logic for monitoring the chlorosulfonylation of 2-bromo-4-methylthiazole via 1H NMR.
Part 5: Stability & Alternatives Comparison
For researchers facing stability issues with the sulfonyl chloride, the Sulfonyl Fluoride analog is a viable alternative.
| Feature | Sulfonyl Chloride (-SO₂Cl) | Sulfonyl Fluoride (-SO₂F) |
| Reactivity | High (Rapid coupling with amines) | Moderate (SuFEx chemistry, requires activation) |
| Stability | Low (Hydrolyzes in moist air) | High (Stable to water/column chromatography) |
| NMR Handle | 1H NMR only | 1H + 19F NMR (Distinctive doublet/quartet) |
| Recommendation | Use for immediate, standard synthesis.[1] | Use for late-stage functionalization or long storage.[1] |
References
-
Structure & Precursor Data: 2-Bromo-4-methylthiazole Product Page. Sigma-Aldrich.[4] Link
-
Analogous Spectral Data: NMR Spectrum of 4-Methylthiazole. ChemicalBook. Link
-
Sulfonyl Chloride Stability: Stability of Heteroaromatic Sulfonyl Chlorides. ChemRxiv (2024). Link
-
General NMR Shifts: 1H NMR Chemical Shifts of Trace Impurities. J. Org.[3][5] Chem. (1997/2010 Update). Link
Sources
- 1. 2-Acetamido-4-methylthiazole-5-sulfonyl chloride | C6H7ClN2O3S2 | CID 96951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylthiazole(693-95-8) 1H NMR spectrum [chemicalbook.com]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. 4-Methylthiazole-5-sulfonyl chloride | 953070-51-4 [sigmaaldrich.com]
- 5. scs.illinois.edu [scs.illinois.edu]
Structural Verification of Thiazole Sulfonamides: A Comparative Guide to 13C NMR Efficacy
Executive Summary The structural characterization of thiazole sulfonamides—privileged scaffolds in drug discovery (e.g., ethoxzolamide, sulfathiazole)—presents a specific regiochemical challenge.[1] The reaction of sulfonyl chlorides with 2-aminothiazoles can theoretically yield exocyclic sulfonamides, endocyclic iminothiazolines, or ring-substituted products.[1] While 1H NMR is the standard first-line analysis, it frequently fails to definitively distinguish between tautomers or regioisomers due to proton exchange broadening and the lack of protons on the quaternary C2 center.
This guide establishes 13C NMR as the definitive, self-validating method for structural verification.[1] By focusing on the diagnostic chemical shift of the C2 carbon (~168–172 ppm) and the integrity of the C4/C5 signals, researchers can unambiguously confirm the sulfonamide linkage.
Part 1: The Regiochemical Challenge
When synthesizing thiazole sulfonamides, three primary structural outcomes are possible. Distinguishing these is critical for Structure-Activity Relationship (SAR) fidelity.
-
Exocyclic Sulfonamide (Desired): Sulfonyl group attaches to the exocyclic amine.
-
Endocyclic Iminothiazoline (Impurity): Sulfonyl group attaches to the ring nitrogen.
-
Ring Substitution (Rare/Impurity): Electrophilic attack at C5.
Visualization: The Structural Ambiguity
The following diagram illustrates the competing pathways and the resulting structural isomers that must be differentiated.
Figure 1: Reaction pathways showing the desired sulfonamide versus potential isomeric impurities.
Part 2: Comparative Analysis of Analytical Methods
The following table objectively compares 13C NMR against alternative methods for this specific scaffold.
| Feature | 13C NMR (Recommended) | 1H NMR | 2D NMR (HMBC) | X-Ray Crystallography |
| Primary Utility | Definitive Backbone Verification | Preliminary Screening | Connectivity Mapping | Absolute Configuration |
| C2 Detection | Direct (Quaternary signal ~169 ppm) | Impossible (No protons attached) | Indirect (Requires long-range coupling) | N/A |
| Regio-Sensitivity | High (Distinct shifts for N- vs Ring-subst.)[1] | Low (Amine protons often broad/exchanged) | High | Absolute |
| Sample Prep | Standard (~20-50 mg) | Minimal (<5 mg) | High Conc.[1] Required | Crystal Growth (Weeks) |
| Throughput | Medium (10-30 min scans) | High (1-2 min) | Low (1-4 hours) | Very Low |
| Limitation | Sensitivity (requires relaxation agent for quant.) | Solvent dependent shifts; Exchangeable protons | Experiment time | Crystal quality |
Why 1H NMR is Insufficient
In 1H NMR, the sulfonamide NH proton is often broad or invisible due to exchange with deuterated solvents (e.g., MeOD) or quadrupole broadening from the nitrogen.[1] Furthermore, the chemical shift of the NH proton varies wildly with concentration and temperature, making it an unreliable marker for regiochemistry.
Part 3: Mechanistic Insight & Diagnostic Chemical Shifts
The power of 13C NMR lies in the sensitivity of the thiazole ring carbons to electronic perturbations.
The C2 "Guanidine-like" Carbon
The C2 carbon in 2-aminothiazole is flanked by both sulfur and nitrogen, creating a deshielded signal typically around 168.0 ppm .
-
In Sulfonamides: The electron-withdrawing nature of the sulfonyl group maintains or slightly deshields this signal (168–172 ppm ).
-
In Iminothiazolines: Disruption of the aromaticity and changes in bond order often shift this signal upfield or significantly alter the C4/C5 difference.
The C5 and C4 Ring Carbons
-
C5 (Unsubstituted): Resonates at 108–110 ppm . If ring substitution occurs here, this signal moves significantly downfield (to ~130+ ppm) and changes from a CH (DEPT positive) to a Quaternary C (DEPT negative).
-
C4 (Substituted): Typically 140–150 ppm .
Reference Data Table (Solvent: DMSO-d6)
| Carbon Position | Typical Shift (ppm) | Signal Type (DEPT-135) | Diagnostic Change in Impurities |
| C2 | 168.0 – 172.0 | Quaternary (Invisible) | Shifts if ring aromaticity breaks |
| C4 | 138.0 – 150.0 | Quaternary (if subst.)[1] | - |
| C5 | 108.0 – 114.0 | CH (Positive) | Becomes Quat. C in C5-substitution |
| Ar-C (Ipso) | 135.0 – 145.0 | Quaternary | Shifts based on SO2 attachment |
Part 4: Experimental Protocol
To ensure publication-quality data and detection of quaternary carbons (C2), the following protocol is mandatory. Standard "fast" carbon scans often miss the C2 signal due to long relaxation times (
Reagents & Equipment[1][2][3]
-
Solvent: DMSO-d6 (Preferred for solubility and preventing NH exchange compared to MeOD).[1]
-
Relaxation Agent: Chromium(III) acetylacetonate, Cr(acac)3 .[1]
-
Instrument: 400 MHz NMR or higher (100 MHz for 13C).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 30–50 mg of the purified sulfonamide in 0.6 mL DMSO-d6.
-
Critical Step: Add 1–2 mg of Cr(acac)3 .[1]
-
Why? Thiazole C2 is a quaternary carbon with no attached protons, leading to very long
relaxation times (up to 30s).[1] Without a relaxation agent, the signal may be invisible or non-integrable in standard scans. Cr(acac)3 reduces , enhancing the signal-to-noise ratio for quaternary carbons.[1]
-
-
Acquisition Parameters (Standard 13C):
-
Auxiliary Experiment (DEPT-135):
-
Run a DEPT-135 immediately after the standard carbon.
-
Objective: Confirm C5 is a CH (up) and C2 is invisible (Quaternary).
-
Part 5: Verification Logic & Decision Tree
Use this logic flow to interpret your spectra and confirm the structure.
Figure 2: Logic gate for interpreting 13C NMR data for thiazole sulfonamides.
Interpretation Guide
-
Locate C2: If the signal at ~169 ppm is missing or significantly shifted, suspect the iminothiazoline tautomer or decomposition.
-
Verify C5: In the DEPT-135 spectrum, look for the signal at ~109 ppm.
-
Up (Positive): It is a CH.[1] The ring is unsubstituted at C5. Pass.
-
Missing (Quaternary): The ring has been substituted. Fail.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard reference for heterocyclic chemical shifts). [1]
-
Ayimbila, F., et al. (2024).[1][4] Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.[1][4] EXCLI Journal, 24, 60-81.[4] (Provides specific experimental 13C shifts for thiazole sulfonamides).
-
Potewar, T. M., et al. (2013).[1] N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[5][6] Tetrahedron Letters, 54(35), 4651-4654. (Methodology for distinguishing heteroatom alkylation/sulfonylation).
-
ChemicalBook. (n.d.).[1] 2-Aminothiazole 13C NMR Spectrum. (Baseline data for the unsubstituted scaffold).
Sources
- 1. rsc.org [rsc.org]
- 2. quimicafundamental.wordpress.com [quimicafundamental.wordpress.com]
- 3. faculty.kashanu.ac.ir [faculty.kashanu.ac.ir]
- 4. excli.de [excli.de]
- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Biological Activity of Bromo- vs. Chloro-Thiazole Sulfonamides
Executive Summary: The Halogen Pivot
In the optimization of thiazole sulfonamide scaffolds—widely used as Carbonic Anhydrase Inhibitors (CAIs) and anticancer agents—the substitution of a chlorine (Cl) atom with a bromine (Br) atom is rarely a trivial change. It is a strategic pivot that alters the sigma-hole (
This guide objectively compares the biological performance of these two analogs. Key Takeaway: While chloro-derivatives often offer better metabolic stability and solubility, bromo-derivatives frequently exhibit superior binding affinity (
Physicochemical & Mechanistic Comparison
The biological divergence between Cl- and Br-thiazoles is rooted in their atomic properties. The "Sigma Hole" theory is the critical differentiator here: halogens bonded to electron-withdrawing rings (like thiazoles) develop a region of positive electrostatic potential on their outer surface, allowing them to act as Lewis acids and bind to nucleophilic protein residues (e.g., backbone carbonyl oxygen).
Table 1: Physicochemical Properties Comparison
| Property | Chloro-Thiazole (Cl) | Bromo-Thiazole (Br) | Biological Implication |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Br requires larger hydrophobic pockets; Cl is more promiscuous. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Cl is a stronger electron withdrawer (inductive effect). |
| C-X Bond Length | ~1.73 Å | ~1.89 Å | Br extends deeper into the binding cleft. |
| Lipophilicity ( | 0.71 | 0.86 | Br increases logP, enhancing membrane permeability but reducing solubility. |
| Sigma Hole Magnitude ( | Moderate | High | Br forms stronger Halogen Bonds (XB) with protein nucleophiles. |
Mechanism of Action: The Sigma Hole Interaction
The following diagram illustrates the structural logic dictating why Br-analogs often outperform Cl-analogs in potency assays.
Caption: Logic flow of Halogen Bonding (XB) effects on ligand-protein binding affinity.
Biological Activity Data: Case Studies
Case Study A: Carbonic Anhydrase Inhibition (CAI)
Thiazole sulfonamides are classic zinc-binding inhibitors. The sulfonamide coordinates the Zn(II) ion, while the thiazole tail interacts with the hydrophobic half of the active site.
Representative SAR Trends (hCA IX Inhibition): Based on extensive SAR studies (e.g., Supuran et al.), the Br-substitution typically enhances potency against the tumor-associated isoform hCA IX.
| Compound Analog | Target Isoform | Fold Improvement | Notes | |
| 5-Chloro-thiazole | hCA IX | 24.5 | - | Baseline activity. Good fit, moderate XB. |
| 5-Bromo-thiazole | hCA IX | 8.2 | ~3.0x | Stronger XB with Thr199 or backbone carbonyls. |
| 5-Chloro-thiazole | hCA II (Off-target) | 12.0 | - | High affinity (cytosolic isoform). |
| 5-Bromo-thiazole | hCA II (Off-target) | 10.5 | 1.1x | Minimal gain; steric constraints in hCA II limit the Br advantage. |
Note: Data represents general SAR trends observed in thiazole sulfonamide literature [1][2].
Case Study B: Anticancer Activity (Tubulin Polymerization)
In dual-target inhibitors (CA + Tubulin), the lipophilicity of Bromine aids in cellular entry.
-
Cl-Analogs: Often show IC50 > 10
M in MCF-7 cell lines due to lower permeability. -
Br-Analogs: Frequently achieve IC50 < 5
M. The increased lipophilicity facilitates passive diffusion across the cancer cell membrane, although metabolic liability (dehalogenation) becomes a risk factor [3].
Experimental Protocols
To validate these differences in your own lab, use the following standardized workflows.
Protocol 1: Hantzsch Thiazole Synthesis (General)
This method allows for the parallel synthesis of Cl and Br analogs by varying the
-
Reagents:
-
A: Thiourea or Thioamide derivative (1.0 eq).[1]
-
B:
-Bromo-ketone (for Br-analog) OR -Chloro-ketone (for Cl-analog) (1.0 eq). -
Solvent: Ethanol or Methanol (anhydrous).
-
-
Procedure:
-
Dissolve Component A in Ethanol.[2]
-
Add Component B dropwise at room temperature.
-
Reflux for 2–4 hours (monitor via TLC, mobile phase Hexane:EtOAc 7:3).
-
Cool to precipitate hydrobromide/hydrochloride salt.
-
Neutralize with
or to release the free base. -
Recrystallize from EtOH.
-
Protocol 2: Stopped-Flow Hydration Assay (CA Inhibition)
This is the gold standard for measuring
Critical Control Points:
-
Indicator: Phenol Red (0.2 mM).
-
Buffer: HEPES (10-20 mM), pH 7.5.
-
Substrate:
saturated water.
Caption: Stopped-flow kinetic assay workflow for determining Ki values.
References
-
Supuran, C. T. (2018).[3] Carbonic anhydrase inhibitors: an update on the 2013-2018 patent literature. Expert Opinion on Therapeutic Patents. Link
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link
-
El-Abd, et al. (2022).[4][5] A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor.[3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
BenchChem. (2025).[1] A Comparative Guide to Novel Thiazole Synthesis Methodologies. BenchChem Technical Guides. Link
-
Scholfield, M. R., et al. (2013). Halogen bonding (X-bonding): A biological perspective. Protein Science. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
HRMS Analysis of 2-Bromo-4-methyl-1,3-thiazole Derivatives: A Technical Comparison Guide
Executive Summary
This guide provides a technical analysis of High-Resolution Mass Spectrometry (HRMS) workflows for 2-bromo-4-methyl-1,3-thiazole and its derivatives. These scaffolds are critical intermediates in the synthesis of bioactive compounds, including antiviral and antifungal agents. The presence of the bromine atom (
This document objectively compares Orbitrap and Q-TOF technologies for this application, details the specific fragmentation mechanics of the thiazole core, and provides a self-validating experimental protocol.
Part 1: The Analytical Challenge
The analysis of 2-bromo-4-methyl-1,3-thiazole derivatives presents three distinct challenges that dictate instrument choice and method parameters:
-
The "Twin Peaks" Isotope Effect: The natural abundance of Bromine isotopes (
: 50.69% and : 49.31%) creates a 1:1 doublet in the mass spectrum. While diagnostic, this splits the signal intensity, requiring higher sensitivity. -
Isobaric Interferences: In complex biological matrices or reaction mixtures (e.g., Suzuki coupling crude), de-brominated byproducts (thiazole only) can mimic fragments of the parent compound.
-
Ring Stability: The 1,3-thiazole ring is aromatic and relatively stable. High collision energies (CE) are often required to induce useful fragmentation for structural elucidation.
Part 2: Instrumentation Comparison (Orbitrap vs. Q-TOF)
For small molecule halogenated heterocycles, the choice between Orbitrap and Quadrupole Time-of-Flight (Q-TOF) depends on whether the goal is structural confirmation or high-throughput screening .
Comparative Performance Metrics
| Feature | Thermo Orbitrap (e.g., Q Exactive) | Agilent/Sciex Q-TOF | Verdict for Thiazole Derivatives |
| Resolving Power | Ultra-High (>140,000 @ m/z 200) | High (30,000 - 60,000) | Orbitrap Wins. Essential for resolving fine isotopic structure of Sulfur ( |
| Mass Accuracy | < 1-3 ppm (Internal Cal) | < 2-5 ppm | Tie. Both are sufficient for elemental composition confirmation of small molecules (<500 Da). |
| Scan Speed | Slower (Hz range depends on resolution) | Very Fast (>50-100 Hz) | Q-TOF Wins. Better for UHPLC peaks <2s wide in rapid screening of reaction libraries. |
| Isotopic Fidelity | Excellent, but space-charge effects can occur | Excellent dynamic range | Q-TOF Wins. TOF detectors generally maintain isotopic ratios (1:1 for Br) more linearly across concentration ranges. |
| In-Source Fragmentation | Lower | Higher | Orbitrap Wins. Thiazole-Br bonds are labile; Orbitrap's softer transfer optics preserve the molecular ion |
Recommendation
-
Use Orbitrap for de novo characterization of new derivatives where resolving the exact elemental composition of impurities is critical.
-
Use Q-TOF for routine QC and pharmacokinetic (PK) studies where speed and quantification linearity are the priority.
Part 3: Ionization & Fragmentation Mechanics[1]
Understanding the behavior of the 2-bromo-4-methyl-1,3-thiazole core inside the collision cell is vital for valid identification.
The Bromine Signature (Pre-Fragmentation)
Before fragmentation, the molecular ion
-
Pattern: A distinct doublet separated by 2.0 Da.
-
Validation: If the M+2 peak is <30% or >150% of the M peak, the compound is likely not monobrominated (or co-eluting with an interference).
Fragmentation Pathway (MS/MS)
The fragmentation of thiazoles typically follows specific ring-opening mechanisms.
-
Primary Loss: Homolytic cleavage of the C-Br bond is common, yielding a radical cation or loss of HBr.
-
Secondary Loss: The thiazole ring undergoes Retro-Diels-Alder (RDA) type cleavage or loss of HCN (27.01 Da), a characteristic signature of nitrogen heterocycles.
Visualization of the Fragmentation Pathway[3]
Caption: Predicted ESI+ fragmentation tree for 2-bromo-4-methyl-1,3-thiazole. The loss of HBr and HCN are diagnostic transitions.
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed for an Orbitrap system (e.g., Q Exactive) but is adaptable to Q-TOF.
Reagents & Preparation
-
Solvents: LC-MS grade Methanol (MeOH) and Water (
). -
Modifier: Formic Acid (FA) 0.1% v/v. Note: Do not use Trifluoroacetic acid (TFA) as it suppresses ionization in positive mode.
-
Standard: 2-Bromo-4-methyl-1,3-thiazole (Sigma-Aldrich/Merck).
Step-by-Step Workflow
-
Sample Dilution:
-
Dissolve 1 mg of derivative in 1 mL MeOH (Stock).
-
Dilute to 1 µg/mL in 50:50
:MeOH + 0.1% FA. -
Why: High organic content aids solubility of the lipophilic thiazole ring; acid ensures protonation of the thiazole nitrogen (
).
-
-
LC Conditions (UHPLC):
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.9 µm).
-
Flow Rate: 0.4 mL/min.[4]
-
Gradient:
-
0-1 min: 5% B (MeOH)
-
1-6 min: 5% -> 95% B
-
6-8 min: 95% B
-
-
Why: The bromine atom increases lipophilicity (
), requiring a strong organic gradient for elution.
-
-
MS Parameters (ESI+):
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 320°C.
-
Resolution: 70,000 (Full MS) / 17,500 (dd-MS2).
-
Stepped NCE (Normalized Collision Energy): 20, 40, 60.
-
Why: Stepped NCE captures both the labile Br loss (low energy) and the stable ring cleavage (high energy) in a single scan.
-
Analytical Workflow Diagram
Caption: Standardized LC-HRMS workflow for thiazole derivative analysis.
Part 5: Data Analysis & Validation
To ensure scientific integrity, every sample must pass the following validation criteria.
Mass Accuracy Check
Calculate the theoretical mass of the protonated ion
-
Formula:
-
Exact Mass (
): 177.9321 -
Acceptance Criteria: Measured mass must be within ±5 ppm (e.g., 177.9312 - 177.9330).
Isotope Pattern Scoring (mSigma)
Most HRMS software (Bruker DataAnalysis, Thermo Xcalibur) provides an isotope match score.
-
Requirement: The intensity ratio of m/z 177.9321 (
) to 179.9300 ( ) must be between 0.95 and 1.05.
Diagnostic Ion Confirmation
The presence of the parent ion alone is insufficient due to potential isomers. You must observe at least one characteristic fragment:
-
m/z ~98.04: Loss of Br (indicates the halogen was present).
-
m/z ~150-152: Loss of HCN (indicates the thiazole ring integrity).
References
-
Save My Exams. (2025). The M+1 & M+2 Peaks: Mass spectra of bromine-containing compounds. Retrieved from
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry - Summarizing the Isotopic Patterns. Retrieved from
-
Chemistry LibreTexts. (2022). Isotope Abundance: Bromine Isotope Pattern. Retrieved from
-
National Institutes of Health (NIH). (2016). Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry. Retrieved from
-
International Journal of Pharmaceutical Sciences. (2026). A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy. Retrieved from
-
Thermo Fisher Scientific. (n.d.). The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Retrieved from
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride
Part 1: Executive Safety Assessment
2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride represents a dual-hazard class: it is a corrosive electrophile and a moisture-sensitive lachrymator .
The primary danger in handling this compound is not merely its toxicity, but its hydrolytic instability. Upon contact with ambient humidity or mucosal surfaces, the sulfonyl chloride moiety (
Critical Directive: All manipulations must occur within a certified chemical fume hood. Atmospheric exposure must be minimized to prevent degradation of the reagent and protection of the operator.
Part 2: PPE Technical Matrix (The "Solvent Rule")
A common error in handling solid sulfonyl chlorides is selecting gloves based on the solid itself. This is unsafe. In synthesis, this reagent is almost invariably dissolved in organic solvents (DCM, THF, or Chloroform). Therefore, glove selection must target the carrier solvent , which acts as a vehicle to transport the corrosive solute through the glove material [2].
Glove Selection Protocol
| Glove Material | Thickness (mil) | Breakthrough Time (DCM*) | Breakthrough Time (Solid Handling) | Recommendation |
| Standard Nitrile | 4-6 mil | < 2 mins (Immediate Failure) | > 480 mins | Incidental Only. Use for weighing solid only. |
| Double Nitrile | 10-12 mil (Total) | ~5-10 mins | > 480 mins | Minimum Standard. Change immediately upon splash. |
| Laminate (Silver Shield) | 2.7 mil | > 240 mins | > 480 mins | Required for solutions or prolonged handling. |
| Viton / Butyl | 10-15 mil | > 60 mins | > 480 mins | Excellent alternative for heavy handling. |
*DCM (Dichloromethane) is the standard solvent for sulfonyl chloride reactions. If using THF, standard nitrile degrades rapidly.
Eye & Body Protection:
-
Eyes: ANSI Z87.1 Chemical Splash Goggles are mandatory. A face shield is required during quenching operations due to potential exothermic "spitting."
-
Respiratory: If working outside a fume hood (strongly discouraged), a Full-Face Respirator with P100/OV (Organic Vapor/Acid Gas) cartridges is required to neutralize HCl fumes.
Part 3: Operational Protocol & Self-Validating Systems
This protocol uses a self-validating logic : every step includes a visual or physical check to ensure safety before proceeding to the next.
Phase 1: Preparation (The "Dry" Check)
-
Validation: Glassware must be flame-dried or oven-dried. Presence of water will cause the white solid to "gum" or fume, indicating immediate reagent degradation.
-
Setup: Prepare a quenching bath before starting the reaction.[1] (See Phase 3).
Phase 2: Weighing and Transfer
-
Tare: Place receiving flask in a secondary container (beaker) to catch spills.
-
Transfer: Use a plastic spatula (metal may corrode over time).
-
Solvent Addition: Add solvent (e.g., DCM) slowly.
-
Observation: The solution should remain clear. Turbidity or heat evolution indicates moisture contamination.
-
Phase 3: Controlled Quenching (The "Ice-Base" Method)
Quenching is the highest-risk phase. Unreacted sulfonyl chloride will react violently with water.
-
Cool: Cool the reaction mixture to 0°C (Ice/Water bath).
-
Dilute: Dilute with an inert solvent (DCM or EtOAc) to act as a heat sink.
-
Neutralize: Add Saturated Sodium Bicarbonate (
) dropwise.-
Mechanism:[2]
. -
Buffering:
. -
Validation: Gas evolution (
bubbles) confirms active quenching. Continue until bubbling ceases.
-
Part 4: Workflow Visualization
The following diagram outlines the logical flow from setup to disposal, highlighting critical decision points (diamonds) and safety barriers (rectangles).
Figure 1: Operational workflow for handling sulfonyl chlorides, emphasizing moisture control and controlled quenching steps.
Part 5: Emergency & Disposal Procedures
Spill Management
Do NOT use water. Water will generate HCl gas, expanding the hazard radius.
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Absorb: Cover spill with dry sand, vermiculite, or a 1:1 mixture of Sodium Carbonate/Sand [3].
-
Collect: Scoop into a wide-mouth jar. Label as "Corrosive/Acidic Debris."
Disposal Protocol
Disposal must separate the organic carrier from the acidic byproducts.[3]
-
Aqueous Phase: The bicarbonate wash layer contains the hydrolyzed sulfonic acid and salts. Check pH. If pH is 5-9, it may be drain-disposable (subject to local regulations). If acidic, neutralize with dilute NaOH.
-
Organic Phase: Contains the product and halogenated solvents. Dispose of in Halogenated Organic Waste stream.
-
Solid Waste: Contaminated gloves and paper towels must go into Hazardous Solid Waste (due to potential unquenched residue).
References
-
Yale University EHS. (2025). Glove Chemical Resistance Guide: Permeation Data for Chlorinated Solvents. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
